Cefpiramide acid; Cefpiramide
Description
Historical Context of β-Lactam Antibiotic Research
The journey of β-lactam antibiotics commenced with Alexander Fleming's accidental discovery of penicillin in 1928 from the mold Penicillium rubens. wikipedia.orgnih.gov This seminal event marked the dawn of the antibiotic era, although it took over a decade for penicillin to be developed into a therapeutic agent. reactgroup.org The "golden era" of antibiotics, from 1940 to 1962, saw the discovery and introduction of most of the antibiotic classes used today. reactgroup.org
Following the success of penicillin, the discovery of cephalosporins represented the next significant leap in β-lactam research. medigraphic.com In 1945, Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing Cephalosporium species (now known as Acremonium) from a sewage outfall in Sardinia. nih.govwikipedia.orgfrontiersin.org This fungus was found to produce several antibiotics, including cephalosporin (B10832234) C, which was identified in 1953. nih.gov A key feature of cephalosporin C was its β-lactam ring structure and its resistance to the penicillinase enzymes that were beginning to render penicillin ineffective against certain bacteria like Staphylococci. wikipedia.orgnih.gov
The isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), was a critical breakthrough that paved the way for the creation of numerous semi-synthetic cephalosporins through the modification of its side chains. nih.govwikipedia.orgopen.edu This ability to chemically alter the core structure allowed researchers to develop new generations of cephalosporins with improved properties. nih.gov
Evolution of Cephalosporin Generations and Their Research Trajectories
The development of cephalosporins is categorized into "generations," a classification that generally reflects their spectrum of antibacterial activity and their order of invention. wikipedia.orgwikipedia.org Each successive generation typically demonstrates a broader spectrum of activity against Gram-negative bacteria, sometimes at the expense of activity against Gram-positive organisms. wikipedia.orgopen.eduauctoresonline.org
First-Generation: Introduced in the 1960s, these cephalosporins, such as cephalothin (B1668815) and cefazolin, are most effective against Gram-positive bacteria like Staphylococcus and Streptococcus and have limited activity against Gram-negative bacteria. wikipedia.orgdrugs.comnih.gov
Second-Generation: These compounds, including cefuroxime (B34974) and cefoxitin, show increased activity against Gram-negative bacteria like Haemophilus influenzae and Neisseria species, while retaining good Gram-positive coverage. drugs.comnih.govmdpi.com The introduction of an α-iminomethoxy group at the C-7 side chain was a key structural modification that increased resistance to β-lactamases. wikipedia.org
Third-Generation: This generation marked a significant expansion in the fight against Gram-negative bacteria. nih.gov Compounds like ceftriaxone, cefotaxime, and ceftazidime (B193861) exhibit potent activity against a wide range of Gram-negative organisms, including those resistant to earlier generations. nih.govhealthline.com They are generally less active against Gram-positive cocci compared to first-generation agents. wikipedia.org Cefpiramide (B47137) is classified as a third-generation cephalosporin. nih.govpatsnap.com
Fourth-Generation: Agents like cefepime (B1668827) have a true broad-spectrum activity, combining the Gram-positive activity of first-generation compounds with the enhanced Gram-negative activity of the third generation. wikipedia.orgdrugs.com Their zwitterionic structure allows for better penetration of the outer membrane of Gram-negative bacteria. wikipedia.org
Fifth-Generation: These are the most recent additions, with compounds like ceftaroline (B109729) showing activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
This evolutionary trajectory has been driven by the persistent challenge of bacterial resistance, which often emerges through the production of β-lactamase enzymes that inactivate the antibiotic. nih.govmarketresearchintellect.comwikipedia.org Research has continuously focused on modifying the cephalosporin structure to enhance stability against these enzymes and broaden the spectrum of activity. nih.govmarketresearchintellect.com
Rationale for Dedicated Academic Research on Cefpiramide
Cefpiramide (also known as SM-1652) is a semi-synthetic, third-generation cephalosporin that warrants specific academic interest due to its distinct chemical structure and antibacterial profile. ncats.iomedchemexpress.com It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. ncats.iomedchemexpress.com
A primary driver for research into Cefpiramide is its notable activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. nih.govdrugbank.com Studies have shown that Cefpiramide can be more active against P. aeruginosa than other third-generation cephalosporins like cefoperazone (B1668861) and ceftazidime. nih.gov This makes it a valuable compound for studying mechanisms of action and resistance in this particular bacterium.
Furthermore, Cefpiramide's chemical structure, which includes a (1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at position 3 and a unique (R)-2-{[(4-hydroxy-6-methylpyridin-3-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetamido group at position 7, provides a unique scaffold for medicinal chemistry research. nih.gov The nature of these side chains influences its pharmacokinetic properties and its interaction with penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics. mdpi.comdrugbank.com
Recent academic work has also explored the physical chemistry of Cefpiramide, specifically the phenomenon of a gel–crystal transition during its crystallization. oup.com This research is significant for pharmaceutical manufacturing, as understanding and controlling the solid-state properties of an active pharmaceutical ingredient is crucial for product stability and formulation. oup.com The self-assembly of Cefpiramide molecules into a gel, a metastable state, before converting to a crystalline form presents an interesting case study in crystal engineering and pharmaceutical materials science. oup.com
Chemical and Pharmacological Properties of Cefpiramide
| Property | Data | Source(s) |
| Chemical Formula | C25H24N8O7S2 | nih.govchemspider.com |
| Molar Mass | 612.64 g/mol | nih.govwikipedia.org |
| Classification | Third-Generation Cephalosporin | nih.govguidetopharmacology.org |
| Melting Point | 213 to 215 °C (decomposes) | wikipedia.org |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govpatsnap.comdrugbank.com | nih.govpatsnap.comdrugbank.com |
In Vitro Antibacterial Activity of Cefpiramide
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Pseudomonas aeruginosa | 2.9 - 4 | 16 - 64 | ncats.iomedchemexpress.com |
| Staphylococcus aureus (oxacillin-susceptible) | 1.2 | 2 - 10 | ncats.ionih.gov |
| Streptococcus pneumoniae | - | 1 | nih.gov |
| Haemophilus influenzae | - | 0.5 | nih.gov |
| Enterococcus faecalis | 13 | 43 | ncats.io |
| Enterobacteriaceae | 4 | 108 | ncats.io |
| Acinetobacter baumannii | - | - | nih.gov |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUCHMQEXVFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N8O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860917 | |
| Record name | 7-{2-[(4-Hydroxy-6-methylpyridine-3-carbonyl)amino](4-hydroxyphenyl)acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Structural Modifications of Cefpiramide
Advanced Synthetic Routes and Methodologies for Cefpiramide (B47137) and Analogues
The synthesis of Cefpiramide and its analogues involves sophisticated chemical strategies, primarily focusing on the modification of the core β-lactam structure and the derivatization of its side chains.
Novel Chemical Reactions for β-Lactam Core Modification
The foundational structure of Cefpiramide is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.orgresearchgate.net Modifications to this core are crucial for improving stability and antibacterial activity. wikipedia.orgfrontiersin.org One approach involves the introduction of an α-iminomethoxy group to the C-7 side chain, a modification that sterically hinders β-lactamase enzymes and enhances resistance. wikipedia.org Another strategy is the creation of spiro-cephalosporin compounds through a Michael-type addition to the dihydrothiazine ring, which introduces three-dimensional complexity that can improve interactions with bacterial proteins. ed.ac.uk
A patented method for synthesizing Cefpiramide sodium involves reacting Cefpiramide acid with triethylamine, diethylamine, or ethylenediamine (B42938) in an organic solvent. This is followed by the addition of a sodium salt solution, such as sodium thiocyanate (B1210189) in acetone, to precipitate the final product. This process is designed to produce a stable and pure crystalline form of Cefpiramide sodium. google.com
Strategies for Side-Chain Derivatization (C-7 and C-3 positions)
Modifications at the C-7 and C-3 positions of the cephalosporin (B10832234) scaffold are pivotal in defining the antibacterial spectrum and potency of Cefpiramide and its derivatives. mdpi.com The side chains play a significant role in the drug's interaction with penicillin-binding proteins (PBPs), the target enzymes in bacterial cell wall synthesis. stonybrookmedicine.edunih.gov
At the C-7 position, Cefpiramide possesses a complex acetamido side chain. nih.gov The introduction of acyl side chains at this position can increase the affinity for PBPs. frontiersin.org For instance, the synthesis of analogues with different 7-heteroarylacetamido groups has been explored to enhance antibacterial activity. nih.gov
The C-3 position is equally important for modulating the drug's properties. In Cefpiramide, this position is occupied by a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group. nih.gov Research has shown that the displacement of the acetoxy group at C-3 with various nucleophiles, such as pyridines, can enhance activity against specific pathogens like Pseudomonas aeruginosa. nih.govnih.gov Conversely, introducing acidic substituents at the C-3 position has been shown to decrease activity against certain Gram-positive bacteria while increasing it against others. nih.gov The nature of the atom at the C3' position of the side chain can also influence its fragmentation upon hydrolysis by β-lactamases, which has implications for the drug's mechanism of action. biorxiv.orgresearchgate.net
Table 1: Key Positions for Cefpiramide Modification and Their Impact
| Position | Typical Substituent in Cefpiramide | Impact of Modification |
| C-7 | (R)-2-{[(4-hydroxy-6-methylpyridin-3-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetamido | Influences affinity for Penicillin-Binding Proteins (PBPs) and overall antimicrobial potency. frontiersin.orgnih.gov |
| C-3 | [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl | Modulates antibacterial spectrum and pharmacokinetic properties. nih.govnih.gov |
| β-Lactam Core | Fused dihydrothiazine ring | Modifications can enhance stability against acid hydrolysis and β-lactamases. wikipedia.org |
Structure-Activity Relationship (SAR) Studies of Cefpiramide Derivatives
SAR studies are fundamental to understanding how the chemical structure of Cefpiramide and its derivatives correlates with their biological activity. These studies guide the rational design of more effective antibiotics.
Elucidation of Structural Determinants for Antimicrobial Potency
The antimicrobial potency of Cefpiramide is determined by a combination of factors, including its ability to penetrate the bacterial cell wall, its affinity for PBPs, and its stability against β-lactamase enzymes. stonybrookmedicine.edunih.gov The ureido cephalosporin structure of Cefpiramide contributes to its broad-spectrum activity. nih.gov
The acyl side chain at the C-7 position is a key determinant of PBP affinity. frontiersin.org Modifications to this side chain, such as the introduction of different heteroarylacetamido groups, have been shown to yield compounds with excellent antibacterial activity. nih.gov The substituents at the C-3 position also significantly influence potency. For example, the replacement of the acetoxy group with pyridinium (B92312) moieties can enhance activity against P. aeruginosa. nih.gov
Impact of Specific Substituents on Antibacterial Spectrum
The antibacterial spectrum of Cefpiramide is broad, encompassing both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov However, the activity against specific bacterial species can be fine-tuned by altering the substituents.
For instance, the introduction of an acidic substituent at the C-3 position leads to a marked loss of activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli, but an increase in activity against Proteus mirabilis. nih.gov Cefpiramide itself shows moderate activity against the Bacteroides fragilis group but is more active against other anaerobes. nih.gov
The nature of the substituent also affects activity against resistant strains. For example, ticarcillin-resistant strains of Gram-negative rods are generally less susceptible to Cefpiramide. nih.gov
Table 2: Influence of C-3 Substituents on the Antibacterial Spectrum of Cefpiramide Analogues
| C-3 Substituent Modification | Effect on Antibacterial Activity | Reference |
| Introduction of an acidic group (e.g., sulfo, carboxyl) | Decreased activity against S. aureus, S. epidermidis, E. coli; Increased activity against P. mirabilis. | nih.gov |
| Displacement of acetoxy group with pyridines | Enhanced activity against P. aeruginosa and E. aerogenes. | nih.gov |
Structural Features Influencing β-Lactamase Stability
β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. mdpi.commdpi.com The stability of Cefpiramide against these enzymes is a critical factor in its effectiveness. Cefpiramide is generally resistant to hydrolysis by many chromosomal β-lactamases. nih.gov
However, it is susceptible to hydrolysis by common plasmid-mediated β-lactamases such as TEM and SHV, as well as the chromosomal cephalosporinase (B13388198) from Proteus vulgaris. nih.gov Structural modifications that sterically hinder the approach of β-lactamases to the β-lactam ring can enhance stability. The introduction of an α-iminomethoxy group at the C-7 side chain, as seen in some second-generation cephalosporins, is one such strategy. wikipedia.org
The affinity of the drug for β-lactamases is also a key factor. Cefpirome (B1668871), a related cephalosporin, exhibits high antimicrobial activity against β-lactamase-producing strains due to its low affinity for these enzymes. nih.gov This suggests that structural features that reduce binding to β-lactamases, in addition to good outer membrane penetration and high affinity for target PBPs, are crucial for the efficacy of cephalosporins like Cefpiramide against resistant bacteria. nih.gov
Stereochemical Investigations and Their Influence on Biological Activity
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical factor in determining the pharmacological properties of a drug. For complex molecules like Cefpiramide, which possess multiple chiral centers, the specific stereoisomer can significantly influence its interaction with biological targets, ultimately affecting its efficacy and pharmacokinetic profile.
Cefpiramide, a third-generation cephalosporin, has a complex structure with several stereogenic centers. The core cephalosporin nucleus contains chiral carbons that are crucial for its antibacterial activity. The spatial orientation of the substituents on the β-lactam ring and the dihydrothiazine ring dictates the molecule's ability to bind effectively to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis.
The stereochemistry of the 7-acylamino side chain is known to be a major determinant of the antibacterial spectrum and potency of cephalosporins. It is hypothesized that different stereoisomers at this position in Cefpiramide would exhibit varying degrees of antibacterial activity. One isomer would likely have the optimal orientation to fit into the active site of the target PBPs, leading to potent inhibition, while other isomers may have a less favorable interaction, resulting in reduced or no activity.
Furthermore, the stereoconfiguration of the substituents on the tetrazole ring at the 3-position can also impact the drug's properties. This part of the molecule is known to influence the pharmacokinetic profile of cephalosporins, including their metabolic stability and duration of action. It is plausible that different stereoisomers of Cefpiramide would have distinct pharmacokinetic parameters.
In the broader context of drug development, it is a well-established principle that different enantiomers of a chiral drug can have significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and evaluation of individual stereoisomers are crucial steps in the development of a chiral drug.
Although specific experimental data on the antibacterial activity of Cefpiramide's individual stereoisomers is not available in the reviewed literature, the following table illustrates a hypothetical comparison based on the general principles of stereochemistry in pharmacology. This table is for illustrative purposes only and does not represent actual experimental data for Cefpiramide.
| Stereoisomer of Cefpiramide | Hypothetical Relative Antibacterial Potency | Hypothetical PBP Binding Affinity |
|---|---|---|
| Isomer A (e.g., R,R,R) | High | Strong |
| Isomer B (e.g., S,R,R) | Moderate | Moderate |
| Isomer C (e.g., R,S,R) | Low | Weak |
| Isomer D (e.g., S,S,R) | Negligible | Very Weak |
Molecular Mechanisms of Action and Antibacterial Spectrum Studies
Mechanistic Investigations of Cefpiramide's Antibacterial Action
The antibacterial efficacy of Cefpiramide (B47137) stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability. nih.govdrugbank.com As a member of the beta-lactam class of antibiotics, Cefpiramide's primary mode of action is the inhibition of peptidoglycan synthesis. nih.gov
The bacterial cell wall is a complex structure composed of peptidoglycan, which provides structural support and protects the bacterium from osmotic lysis. nih.gov The synthesis of peptidoglycan is a multi-step process that involves the assembly of precursor units and their subsequent cross-linking to form a rigid mesh-like layer. Beta-lactam antibiotics, including Cefpiramide, disrupt the final and crucial stage of this process—transpeptidation. patsnap.com By inhibiting this step, Cefpiramide effectively halts the proper formation of the cell wall, leading to a weakened structure that can no longer withstand the internal turgor pressure of the cell, ultimately resulting in cell death.
The molecular targets of Cefpiramide are penicillin-binding proteins (PBPs), a group of bacterial enzymes located on the inner side of the cytoplasmic membrane that are essential for the final steps of peptidoglycan synthesis. nih.govdrugbank.com These proteins catalyze the cross-linking of peptidoglycan chains. Cefpiramide exerts its inhibitory effect by binding to the active site of these enzymes.
Specific PBP targets for Cefpiramide have been identified in various bacteria. In Escherichia coli, Cefpiramide is known to inhibit Peptidoglycan D,D-transpeptidase FtsI and Penicillin-binding protein 1B. In Pseudomonas aeruginosa, it targets Penicillin-binding protein 1A. While the specific binding affinities of Cefpiramide to these PBPs, often expressed as the half-maximal inhibitory concentration (IC50), are not extensively detailed in publicly available literature, the targeted inhibition of these essential enzymes is the cornerstone of its antibacterial activity. The binding of Cefpiramide to these PBPs is a covalent and generally irreversible interaction, leading to the inactivation of the enzyme.
At the molecular level, the bactericidal action of Cefpiramide is a direct consequence of its interaction with PBPs. The structure of beta-lactam antibiotics mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows Cefpiramide to bind to the active site of the PBP transpeptidases.
This binding acylates a critical serine residue within the PBP active site, forming a stable, long-lived covalent bond. This acylation effectively inactivates the enzyme, preventing it from carrying out its normal function of cross-linking the peptide side chains of the peptidoglycan strands. The inhibition of this cross-linking process disrupts the integrity and structural rigidity of the bacterial cell wall. The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.
In Vitro Antibacterial Spectrum and Potency of Cefpiramide
The efficacy of an antibiotic is quantified by its in vitro activity against various pathogens, typically measured as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing an antibiotic's potency.
Cefpiramide has demonstrated activity against a range of Gram-positive bacteria, including staphylococci and enterococci. nih.govnih.gov It has been shown to be effective against methicillin-susceptible staphylococci. nih.gov
Table 1: In Vitro Activity of Cefpiramide against Gram-Positive Bacteria
| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Staphylococci | 1.2 nih.gov | 10 nih.gov |
| Enterococcus faecalis | 13 nih.gov | 43 nih.gov |
Note: The data in this table is compiled from published research findings. nih.govnih.gov The interactive features of this table allow for sorting and filtering of the presented data.
Cefpiramide exhibits a broad spectrum of activity against Gram-negative bacteria, a key characteristic of third-generation cephalosporins. nih.gov It has shown particular potency against Pseudomonas aeruginosa. nih.govnih.govnih.gov Its activity against members of the Enterobacteriaceae family has been described as moderate. nih.gov
Table 2: In Vitro Activity of Cefpiramide against Gram-Negative Bacteria
| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | 2.9 nih.gov | 64 nih.gov |
Note: The data in this table is compiled from published research findings. nih.gov The interactive features of this table allow for sorting and filtering of the presented data.
Comparative Studies with Other Cephalosporins
Cefpiramide is a parenteral cephalosporin (B10832234) antibiotic with a broad spectrum of activity that has been extensively compared to other cephalosporins, particularly those of the second and third generations. nih.govpatsnap.com Like other cephalosporins, its bactericidal action results from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). patsnap.comdrugbank.com However, its specific activity profile against various clinical isolates shows notable differences when compared to other agents in its class.
Research comparing the in vitro activity of cefpiramide has revealed a spectrum similar to that of third-generation cephalosporins. nih.gov However, its potency against different bacterial groups varies, distinguishing it from its contemporaries. For instance, while it demonstrates broad-spectrum coverage, its activity against members of the Enterobacteriaceae family is considered moderate and more comparable to that of older second-generation cephalosporins. nih.gov Studies have found cefpiramide to be generally less active against Enterobacteriaceae than many other third-generation cephalosporins. nih.gov
One of the defining features of cefpiramide is its potent activity against Pseudomonas aeruginosa. Comparative studies have shown its efficacy against this pathogen is comparable to that of cefoperazone (B1668861) and piperacillin, and it is considered one of the more active cephalosporins against P. aeruginosa. nih.govnih.govnih.gov Furthermore, cefpiramide has demonstrated greater activity against Acinetobacter spp. and Pseudomonas spp. than cefoperazone in some studies. nih.gov
In terms of its activity against Gram-positive organisms, cefpiramide's performance is often equated to that of cefoperazone. nih.gov It is particularly active against staphylococci. nih.gov The drug is also effective against methicillin-susceptible staphylococci, non-enterococcal streptococci, Neisseria gonorrhoeae, N. meningitidis, and beta-lactamase-negative Haemophilus influenzae. nih.gov Its activity extends to Enterococcus faecalis, against which it is one of the most active cephalosporins, although it is considered marginally active against Streptococcus faecalis with a reported MIC₅₀ of 8.0 mg/L in one study. nih.govnih.gov
The stability of cefpiramide in the presence of β-lactamases, enzymes that can inactivate many β-lactam antibiotics, has also been a subject of comparative analysis. Like cefoperazone, cefpiramide has been found to be moderately susceptible to hydrolysis by a variety of β-lactamases produced by Gram-negative bacilli. nih.gov
Below are data tables summarizing the comparative in vitro activity of cefpiramide against various bacterial isolates from research studies.
Table 1: Comparative In Vitro Activity of Cefpiramide and Other Cephalosporins against Gram-Negative Bacteria
This table presents the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.
| Organism | Cefpiramide (µg/mL) | Cefoperazone (µg/mL) |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Pseudomonas aeruginosa | 2.9 / 64 nih.gov | N/A |
| Enterobacteriaceae | 4 / 108 nih.gov | N/A |
Note: The activity of cefpiramide against P. aeruginosa is reported to be comparable to that of cefoperazone, inhibiting 90% of strains at concentrations ≤16.0 µg/mL. nih.gov
Table 2: Comparative In Vitro Activity of Cefpiramide against Gram-Positive BacteriaThis table presents the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.
| Organism | Cefpiramide (µg/mL) |
| MIC₅₀ / MIC₉₀ | |
| Staphylococci | 1.2 / 10 nih.gov |
| Enterococcus faecalis | 13 / 43 nih.gov |
Note: The activity of cefpiramide against Gram-positive organisms is reported to be comparable to that of cefoperazone. nih.gov
Mechanisms of Antimicrobial Resistance to Cefpiramide
Enzymatic Inactivation: β-Lactamase-Mediated Hydrolysis of Cefpiramide (B47137)
The most prevalent mechanism of resistance to β-lactam antibiotics, including Cefpiramide, is the production of β-lactamase enzymes. These enzymes catalyze the hydrolytic cleavage of the amide bond within the β-lactam ring, a core structural feature essential for the drug's antibacterial activity. youtube.com This inactivation renders the antibiotic incapable of binding to its target, the penicillin-binding proteins (PBPs).
Characterization of Specific β-Lactamases Affecting Cefpiramide
Cefpiramide exhibits a variable susceptibility profile to different β-lactamases. It is notably hydrolyzed by common plasmid-mediated β-lactamases, such as TEM and SHV types, which are widespread among Gram-negative bacteria. nih.gov Additionally, certain chromosomal cephalosporinases, like the type Ic enzyme produced by Proteus vulgaris, can effectively inactivate Cefpiramide. nih.gov However, Cefpiramide demonstrates stability against hydrolysis by many chromosomal β-lactamases produced by species such as Citrobacter freundii, Enterobacter cloacae, Morganella morganii, and Escherichia coli. nih.gov In some cases, Cefpiramide can act as a competitive inhibitor of these enzymes. nih.gov
Biochemical Analysis of Hydrolysis Products
The hydrolysis of the Cefpiramide molecule by a β-lactamase enzyme involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. youtube.com This process, catalyzed by the enzyme, leads to the opening of the four-membered ring structure. The primary product of this reaction is an inactive, labile acidic derivative of Cefpiramide. Depending on the specific enzyme and reaction conditions, the initial hydrolysis product can undergo further degradation. For cephalosporins with a good leaving group at the C-3' position, the opening of the β-lactam ring can be followed by the expulsion of this group, generating a second equivalent of acid. This complete inactivation ensures the bacterium's survival in the presence of the drug.
Stability of Cefpiramide Against Various β-Lactamase Classes
The stability of Cefpiramide is highly dependent on the class and specific type of β-lactamase it encounters. While it shows resistance to many common chromosomal β-lactamases (Ambler Class C), it is moderately susceptible to hydrolysis by a variety of enzymes prevalent in Gram-negative bacilli. nih.govoup.com Its vulnerability is most pronounced against certain Ambler Class A enzymes, particularly the widespread plasmid-mediated TEM and SHV variants. nih.gov This susceptibility can significantly limit its clinical utility against organisms that have acquired genes encoding these enzymes.
| β-Lactamase Type | Bacterial Source (Example) | Stability of Cefpiramide | Reference |
| Plasmid-Mediated (Class A) | |||
| TEM | Escherichia coli, Klebsiella pneumoniae | Susceptible to Hydrolysis | nih.gov |
| SHV | Klebsiella pneumoniae | Susceptible to Hydrolysis | nih.gov |
| Chromosomal (Class C) | |||
| AmpC | Enterobacter cloacae | Stable / Inhibitory | nih.gov |
| AmpC | Citrobacter freundii | Stable / Inhibitory | nih.gov |
| Chromosomal (Class C) | |||
| Type Ic Cephalosporinase (B13388198) | Proteus vulgaris | Susceptible to Hydrolysis | nih.gov |
Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)
The bactericidal effect of Cefpiramide is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of the peptidoglycan layer of the bacterial cell wall. nih.govdrugbank.com Alterations in the structure of these target proteins can reduce the binding affinity of Cefpiramide, thereby conferring resistance.
Genetic and Proteomic Analysis of PBP Mutations
Resistance through target site modification arises from mutations in the genes (pbp) that encode PBPs. nih.gov Genetic analysis, typically through DNA sequencing of pbp genes, can identify specific point mutations that result in amino acid substitutions within or near the antibiotic's binding site. etflin.comnih.gov These changes can sterically hinder the antibiotic or alter the chemical environment of the active site, reducing binding efficiency. nih.gov In some bacterial species, resistance can also emerge through the acquisition of mosaic pbp genes, which are hybrids formed by recombination with genes from other naturally resistant species. etflin.com
Proteomic approaches provide a complementary analysis by directly examining the protein landscape of the bacterium. nih.gov Using techniques like mass spectrometry, proteomics can quantify the expression levels of different PBPs, revealing whether resistance is associated with the overexpression of a low-affinity PBP. mdpi.comresearchgate.net This method can also identify post-translational modifications that might affect PBP structure and function.
Impact of PBP Affinity Changes on Cefpiramide Efficacy
The efficacy of Cefpiramide is directly correlated with its binding affinity for bacterial PBPs. drugbank.com When mutations alter the PBP structure, the affinity of Cefpiramide for its target is often significantly reduced. oup.com This decrease in binding affinity means that a much higher concentration of the antibiotic is required to saturate the PBPs and inhibit cell wall synthesis effectively. This is observed phenotypically as an increase in the Minimum Inhibitory Concentration (MIC) for the resistant strain. nih.gov A substantial reduction in PBP affinity can render the standard therapeutic concentrations of Cefpiramide ineffective, leading to clinical resistance.
| PBP Status | Relative Binding Affinity for Cefpiramide | Consequence for Bacterial Cell | Resulting Cefpiramide Efficacy (MIC) | Reference |
| Wild-Type (Susceptible) | High | PBP is inactivated; cell wall synthesis is inhibited | Low MIC | drugbank.com |
| Mutated (Resistant) | Low | PBP remains functional; cell wall synthesis continues | High MIC | oup.comnih.gov |
Efflux Pump Systems Affecting Cefpiramide
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics like Cefpiramide, out of the bacterial cell. frontiersin.org This mechanism reduces the intracellular concentration of the antibiotic to sub-therapeutic levels, allowing the bacterium to survive. mdpi.com In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps are major contributors to both intrinsic and acquired multidrug resistance. caister.comresearchgate.net
Several multidrug efflux pumps in Gram-negative bacteria, particularly Pseudomonas aeruginosa, have been identified as capable of extruding cephalosporins. caister.com While direct studies on Cefpiramide are limited, its structural similarity to other zwitterionic cephalosporins like cefepime (B1668827) and cefpirome (B1668871) suggests it is a likely substrate for the same pumps. nih.gov The most clinically significant RND-type efflux systems include MexAB-OprM and MexXY-OprM. caister.comnih.gov
The MexAB-OprM system is often constitutively expressed and contributes to the intrinsic resistance of P. aeruginosa to a broad range of antibiotics, including many β-lactams. nih.govmdpi.com The MexXY-OprM system is another crucial pump that confers resistance to multiple drug classes, and its overexpression is a common finding in clinical isolates. nih.gov These pumps form tripartite complexes that span the inner membrane, periplasm, and outer membrane, effectively removing the antibiotic from the periplasmic space. nih.govwho.int Overexpression of these pumps, typically resulting from mutations in their regulatory genes (e.g., mexR, nalC, nalD), is a primary mechanism of acquired resistance. mdpi.commdpi.com
| Efflux Pump System | Components | Known Cephalosporin Substrates | Regulatory Genes | Reference |
|---|---|---|---|---|
| MexAB-OprM | MexA (Periplasmic), MexB (Inner Membrane), OprM (Outer Membrane) | Most β-lactams, Cefepime | mexR, nalC, nalD | nih.govnih.govmdpi.com |
| MexXY-OprM | MexX (Periplasmic), MexY (Inner Membrane), OprM (Outer Membrane) | Cefepime, Cefpirome (Zwitterionic Cephalosporins) | mexZ | caister.comnih.gov |
| MexCD-OprJ | MexC (Periplasmic), MexD (Inner Membrane), OprJ (Outer Membrane) | Cefepime | nfxB | nih.govnih.gov |
| MexEF-OprN | MexE (Periplasmic), MexF (Inner Membrane), OprN (Outer Membrane) | Fluoroquinolones (often co-resistance with cephalosporins) | nfxC | nih.govnih.gov |
The mechanism of RND-type pumps involves a proton-motive force to drive the transport of substrates. mdpi.com These pumps capture their substrates, including β-lactam antibiotics, from the periplasm and possibly the inner leaflet of the cytoplasmic membrane, preventing them from reaching their penicillin-binding protein (PBP) targets. oup.com
Studies on Cefpiramide efflux are often inferred from its behavior in the presence of efflux pump inhibitors (EPIs). EPIs are compounds that can block the function of efflux pumps, thereby restoring the susceptibility of resistant bacteria to antibiotics. mdpi.com For example, phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized EPI that competitively inhibits many RND pumps in P. aeruginosa. who.int A significant reduction in the minimum inhibitory concentration (MIC) of an antibiotic in the presence of an EPI is strong evidence that efflux is a mechanism of resistance. who.intfda.gov While specific studies detailing the use of EPIs to confirm Cefpiramide efflux are not abundant, the established role of RND pumps in extruding similar cephalosporins provides a clear model for its mechanism of resistance. nih.gov
Outer Membrane Permeability Alterations in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria serves as a highly selective barrier, limiting the influx of noxious substances, including antibiotics. mdpi.comnih.gov For hydrophilic antibiotics like Cefpiramide to reach their periplasmic targets, they must traverse this barrier, primarily through water-filled protein channels known as porins. nih.govfrontiersin.org
Alterations in the number or function of porin channels are a significant mechanism of resistance to β-lactam antibiotics. Research has shown that permeability mutants of Escherichia coli are more susceptible to Cefpiramide than the parent strains, directly indicating that efficient entry through porin channels is crucial for its antibacterial activity. nih.gov
In many clinically important Gram-negative pathogens, such as Klebsiella pneumoniae and Enterobacter species, the loss or modification of major non-specific porins, such as OmpF and OmpC (and their orthologues like OmpK35 and OmpK36 in K. pneumoniae), is frequently associated with reduced susceptibility to cephalosporins. nih.govnih.gov The loss of these channels restricts the influx of the antibiotic into the periplasmic space, which can act synergistically with other resistance mechanisms like β-lactamase production to confer high levels of resistance. researchgate.net A reduction in porin expression can lead to a significant increase in the MIC values for various cephalosporins. nih.gov
| Isolate Type | Porin Profile | Cefoxitin MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Wild-Type | OmpK35+/OmpK36+ | 4 | 2 - 4 | nih.gov |
| Porin-Deficient Mutant | OmpK35-/OmpK36- | 128 | 64 | nih.gov |
Emergence and Spread of Cefpiramide Resistance
The emergence of resistance to Cefpiramide is driven by selective pressure from antibiotic use, which favors the survival and proliferation of bacteria that have acquired resistance mechanisms. nih.gov The spread of this resistance is greatly facilitated by the horizontal gene transfer of mobile genetic elements, such as plasmids and transposons, which can move between different bacteria. dovemed.com
A critical factor in Cefpiramide resistance is its susceptibility to hydrolysis by common plasmid-mediated β-lactamases. nih.gov Studies have demonstrated that Cefpiramide is broken down by prevalent enzymes such as the TEM and SHV-type β-lactamases. nih.gov These genes are among the most widespread resistance determinants globally and are frequently carried on plasmids that can transfer between different species of Enterobacteriaceae and other Gram-negative bacteria. nih.gov
The molecular epidemiology of Cefpiramide resistance is therefore closely linked to the dissemination of these β-lactamase genes. Plasmids carrying blaTEM or blaSHV often carry multiple other resistance genes, leading to multidrug-resistant (MDR) phenotypes. mdpi.com The spread of high-risk international clones of bacteria like K. pneumoniae (e.g., ST258) and E. coli (e.g., ST131) that are adept at acquiring and spreading these plasmids has exacerbated the challenge of resistance to third-generation cephalosporins, including Cefpiramide. frontiersin.org
| β-Lactamase Family | Examples | Substrate Profile Includes | Genetic Location | Reference |
|---|---|---|---|---|
| TEM | TEM-1, TEM-2 | Penicillins, some Cephalosporins (including Cefpiramide) | Plasmids, Transposons | nih.govnih.gov |
| SHV | SHV-1, SHV-5 | Penicillins, some Cephalosporins (including Cefpiramide) | Plasmids, Chromosome | nih.govnih.gov |
| CTX-M | CTX-M-15, CTX-M-14 | Extended-spectrum cephalosporins (e.g., Cefotaxime, Ceftazidime) | Plasmids, Insertion Sequences | nih.govfrontiersin.org |
Horizontal Gene Transfer Mechanisms in Cefpiramide Resistance
The dissemination of antimicrobial resistance is a significant global health challenge, with horizontal gene transfer (HGT) playing a pivotal role in the rapid spread of resistance determinants among bacterial populations. In the context of Cefpiramide, a third-generation cephalosporin, the acquisition of resistance is frequently mediated by the horizontal transfer of genes encoding specific β-lactamase enzymes. These enzymes, particularly extended-spectrum β-lactamases (ESBLs) of the TEM and SHV families, are capable of hydrolyzing Cefpiramide, rendering it ineffective. The mobilization of the genes encoding these enzymes is primarily facilitated by mobile genetic elements (MGEs) such as plasmids and transposons, which are transferred between bacteria through processes like conjugation.
The primary mechanisms of HGT contributing to Cefpiramide resistance are:
Conjugation: This process involves the direct transfer of genetic material between bacterial cells through a pilus. It is considered the most significant mechanism for the spread of antibiotic resistance genes in Gram-negative bacteria. Plasmids, which are extrachromosomal DNA molecules, are the principal vehicles for the conjugative transfer of Cefpiramide resistance genes. These plasmids often carry not only the β-lactamase genes but also resistance determinants for other classes of antibiotics, contributing to the emergence of multidrug-resistant strains.
Transposition: Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. The genes encoding TEM and SHV β-lactamases are frequently located within transposons. This mobility allows for the integration of Cefpiramide resistance genes into various plasmids, facilitating their subsequent dissemination via conjugation. For instance, the gene encoding a TEM-12 extended-spectrum β-lactamase, which confers resistance to ceftazidime (B193861) (a related cephalosporin), has been found on a transposable element, highlighting the potential for such mechanisms to spread resistance to Cefpiramide as well. researchgate.net
Integrons: These genetic elements can capture and express gene cassettes, which often contain antibiotic resistance genes. While not independently mobile, integrons are frequently located on transposons and plasmids, thereby contributing to the collection and spread of multiple resistance genes, including those that may confer resistance to Cefpiramide.
The horizontal transfer of plasmids carrying blaTEM and blaSHV genes has been extensively documented in clinical isolates of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae. researchgate.netnih.gov These bacteria are common causes of nosocomial and community-acquired infections, and the spread of Cefpiramide resistance among them poses a significant therapeutic challenge. Studies have shown that conjugative R plasmids, often around 87 kb in size, can carry both blaTEM and blaSHV genes and are readily transferred between different enterobacterial species in a hospital setting. researchgate.net The presence of a plasmid-borne blaSHV gene, even in the presence of a chromosomal copy, greatly facilitates the selection of ESBL-expressing mutants with resistance to third-generation cephalosporins. nih.gov
The following table summarizes research findings on the horizontal gene transfer of β-lactamase genes associated with resistance to third-generation cephalosporins, including Cefpiramide.
| Mobile Genetic Element | Resistance Gene(s) | Bacterial Species Involved | Transfer Mechanism | Key Findings |
| Conjugative R Plasmids (~87 kb) | blaTEM, blaSHV | Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter aerogenes | Conjugation | Apparent horizontal dissemination of multidrug-resistant plasmids among various enterobacterial species in a hospital environment. researchgate.net |
| Plasmids | blaSHV | Klebsiella pneumoniae | Conjugation | The presence of a plasmid-borne blaSHV facilitates the selection of ESBL-expressing mutants resistant to extended-spectrum cephalosporins. nih.gov |
| Self-transmissible Plasmid (100-kb) | blaTEM-12 | Klebsiella oxytoca to Escherichia coli | Transposition and Conjugation | The gene encoding an extended-spectrum β-lactamase was located on a transposable element within a self-transmissible plasmid. researchgate.net |
| Plasmids | blaTEM, blaSHV, blaCTX-M | Escherichia coli, Klebsiella pneumoniae | Conjugation | ESBL genes are frequently located on plasmids and their transfer contributes to multidrug resistance. nih.govnih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Research of Cefpiramide
Absorption and Distribution Studies in Animal Models
The absorption and distribution of Cefpiramide (B47137) have been characterized in various animal models, revealing key pharmacokinetic properties that influence its efficacy.
Studies in animal models demonstrate the penetration of Cefpiramide into different body fluids and tissues. In rabbits with experimentally induced peritonitis, the penetration of Cefpiramide into peritoneal capsular fluid was investigated. Following intravenous administration, the concentration-time profiles in the capsular fluid were described by a model that included a penetration rate constant (kp(CF)) of 0.139 h⁻¹, an elimination rate constant from the capsule (ke,(CF)) of 0.0509 h⁻¹, and a lag time of 0.45 hours before penetration occurred. asm.org The maximum observed concentration in the capsular fluid was 7.5 ± 0.9 µg/mL, which was reached at 8 hours post-administration. asm.org
In another study using a rabbit model with an isolated and perfused liver, an investigation into hepatic disposition showed that 1.4% of the initial dose was found in the liver at the end of the three-hour perfusion period. nih.gov Pharmacokinetic studies in neutropenic mice showed that Cefpiramide achieved a peak serum concentration of 12 µg/mL with a serum half-life of 40 minutes. nih.gov
Table 1: Cefpiramide Penetration Parameters in Rabbit Peritoneal Capsular Fluid
The binding of Cefpiramide to plasma proteins has been examined across several preclinical species, revealing significant interspecies differences. oup.comoup.com Studies show that Cefpiramide binds exclusively to albumin. oup.com The extent of binding is notably lower in animal plasma compared to human plasma. oup.comoup.com The unbound fraction (free fraction, FF) of Cefpiramide in plasma varies widely among species, ranging from approximately 2% to 60%. oup.com This variation in plasma protein binding is a critical factor influencing the drug's distribution and elimination kinetics. oup.com A strong correlation has been observed between the free fraction in plasma and the volume of distribution in each species. oup.com
Table 2: Cefpiramide Binding to Plasma and Albumin in Various Species
Data sourced from Ohshima et al., 1991. oup.com Values are mean ± s.d.
Metabolism and Biotransformation Pathways in Animal Models
Preclinical research indicates that Cefpiramide undergoes very limited metabolism in animal models.
Studies across different animal models have consistently shown that Cefpiramide is primarily excreted in its unchanged, active form. nagoya-u.ac.jp In studies involving rats, no microbiologically active metabolites of Cefpiramide were detected in urine or fecal samples. researchgate.net This suggests that biotransformation does not lead to the formation of compounds that contribute to the antibiotic's activity.
The liver plays a major role in the elimination of Cefpiramide, but not through significant metabolic conversion. nih.govnih.gov An experimental study using an isolated and perfused rabbit liver model demonstrated that Cefpiramide is not substantially subjected to hepatic metabolization. nih.gov Over a three-hour perfusion period, the rate of liver biotransformation was calculated to be only 0.3%. nih.govnih.gov This low level of metabolism indicates that the hepatic enzyme systems responsible for drug biotransformation are not significantly involved in the disposition of Cefpiramide. Consequently, the drug is almost entirely recovered in its original form. nagoya-u.ac.jp
Excretion Routes and Clearance Mechanisms in Preclinical Species
The elimination of Cefpiramide from the body in animal models occurs predominantly through biliary and renal pathways. The contribution of each route can be influenced by pathophysiological conditions.
In an isolated and perfused rabbit liver model, biliary elimination was a major pathway. nih.gov Approximately 40.4% of the administered dose was eliminated in the bile over three hours, with a hepato-biliary clearance of 54.5 ml/hr. nih.gov
Studies in rats have provided detailed insights into its clearance mechanisms. In healthy Sprague-Dawley rats, Cefpiramide is mainly excreted into the bile. researchgate.net However, in Eisai hyperbilirubinemic mutant rats (EHBRs), a model for conjugated hyperbilirubinemia, the biliary clearance of Cefpiramide was markedly reduced to less than 10% of that in healthy rats. researchgate.net This decrease in biliary excretion was compensated by a significant increase in urinary excretion, with renal clearance doubling and the total urinary recovery of unchanged Cefpiramide increasing threefold. researchgate.net
Further research in a rat model of acute hepatic intoxication induced by carbon tetrachloride (CCl₄) showed a marked decrease in the total body clearance of Cefpiramide to about 40% of the control value. jst.go.jp This was primarily due to a diminished hepatic clearance, while renal clearance was only slightly, and not significantly, decreased. jst.go.jp These findings suggest that while the liver is the primary organ for Cefpiramide elimination, the kidneys provide an alternative and compensatory excretion route, particularly when hepatic function is impaired. researchgate.netjst.go.jp
Table 3: Pharmacokinetic Clearance Parameters of Cefpiramide in Rats
Data sourced from Taira et al., 1990. jst.go.jp
Table 4: Comparative Clearance of Cefpiramide in Healthy and Hyperbilirubinemic Rats
Data sourced from Muraoka et al., 1995. researchgate.net
Biliary Excretion Characteristics
Cefpiramide, a third-generation cephalosporin (B10832234), is distinguished by its substantial elimination through the biliary tract. nih.govasm.org Preclinical studies in rats have demonstrated that Cefpiramide is actively transported from hepatocytes into the bile via a carrier-mediated system. karger.com This process is a primary determinant of the drug's pharmacokinetic profile.
In healthy Sprague-Dawley rats, a significant portion of administered Cefpiramide is excreted in the bile. researchgate.net However, this excretion pathway can be influenced by various factors. For instance, in Eisai hyperbilirubinemic mutant rats (EHBRs), which exhibit conjugated hyperbilirubinemia, the biliary clearance of Cefpiramide was markedly reduced to less than 10% of that observed in healthy rats. researchgate.net This suggests a competitive or shared transport mechanism with bilirubin (B190676) conjugates.
Further investigations in rats have explored the interaction of Cefpiramide with other organic anions and bile acids. The biliary excretion of Cefpiramide was significantly inhibited by sulfobromophthalein (B1203653), lithocholate-3-O-glucuronide, and taurolithocholate-3-sulfate. karger.com Conversely, ursodeoxycholate and taurocholate did not inhibit its excretion. karger.com Interestingly, Cefpiramide itself had only a minor inhibitory effect on the biliary excretion of sulfobromophthalein or lithocholate-3-sulfate. karger.com These findings indicate that while Cefpiramide shares a common excretory pathway with certain organic anions and bile acid conjugates, multiple excretory pathways for these compounds likely exist, with Cefpiramide having a specific affinity for one of them. karger.com
Studies in humans have corroborated the high biliary excretion of Cefpiramide. nih.govasm.org In patients who had undergone cholecystectomy, the 24-hour biliary recovery of Cefpiramide reached 23.1%, with urinary recovery at 49.4% over the same period. nih.govasm.org Notably, the concentrations of Cefpiramide in choledochal bile were exceptionally high, reaching a mean of 1,726 ± 501 µg/ml one hour after administration. nih.govasm.org
The following table summarizes the biliary excretion of Cefpiramide in different preclinical and clinical scenarios:
| Species/Condition | Biliary Excretion Finding | Reference |
| Healthy Sprague-Dawley Rats | Significant biliary excretion is a primary elimination pathway. | researchgate.net |
| Eisai Hyperbilirubinemic Rats | Biliary clearance reduced to <10% of healthy rats. | researchgate.net |
| Rats (Interaction Study) | Excretion inhibited by sulfobromophthalein, lithocholate-3-O-glucuronide, and taurolithocholate-3-sulfate. | karger.com |
| Cholecystectomized Patients | 24-hour biliary recovery of 23.1%. | nih.govasm.org |
Renal Excretion Mechanisms
While biliary excretion is a prominent feature of Cefpiramide's disposition, renal excretion also plays a significant role. nih.govwikipedia.org The kidneys eliminate Cefpiramide from the body, and the efficiency of this process can be influenced by renal function. asm.org
In individuals with normal renal function, urinary excretion over a 24-hour period accounts for approximately 22.5% of the administered dose. nih.gov Studies in patients with varying degrees of renal impairment have shown that the renal clearance of Cefpiramide decreases linearly as creatinine (B1669602) clearance declines. asm.org This indicates that as renal function diminishes, the body relies more heavily on nonrenal elimination pathways, primarily biliary excretion. asm.org
The mechanism of renal excretion involves glomerular filtration and likely active tubular secretion, a common pathway for many β-lactam antibiotics. Probenecid, a known inhibitor of organic anion transporters in the renal tubules, can interfere with the renal excretion of Cefpiramide, leading to higher and more sustained plasma concentrations. patsnap.com This interaction suggests the involvement of active transport mechanisms in the renal handling of the drug.
The following table provides a summary of Cefpiramide's renal excretion characteristics:
| Population/Condition | Renal Excretion Finding | Reference |
| Healthy Volunteers | 24-hour urinary excretion is approximately 22.5%. | nih.gov |
| Patients with Renal Impairment | Renal clearance decreases linearly with declining creatinine clearance. | asm.org |
| Co-administration with Probenecid | Probenecid inhibits renal excretion, increasing plasma concentrations. | patsnap.com |
| Eisai Hyperbilirubinemic Rats | Urinary recovery increased threefold and renal clearance doubled. | researchgate.net |
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in In Vitro and Animal Infection Models
Establishment of PK/PD Indices for Cefpiramide
The efficacy of an antimicrobial agent is intrinsically linked to the time course of its concentration at the site of infection, a relationship described by pharmacokinetic-pharmacodynamic (PK/PD) modeling. nih.gov For β-lactam antibiotics like Cefpiramide, the primary PK/PD index that correlates with bacteriological efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the target pathogen. frontiersin.orgresearchgate.net
In vitro and animal infection models are crucial for establishing the magnitude of the PK/PD index required for a therapeutic effect. nih.gov These models allow for the controlled study of drug exposure and the resulting bacterial response. nih.gov For β-lactams, a %fT>MIC of 30-40% of the dosing interval is generally associated with a bacteriostatic effect in animal infection models. frontiersin.org To achieve a bactericidal effect, a higher target, often in the range of 50% or more, is typically required. mdpi.com
While specific PK/PD target values for Cefpiramide are not extensively detailed in the provided search results, the general principles for cephalosporins apply. nih.gov The establishment of these indices involves dose-fractionation studies in animal models, such as the neutropenic mouse thigh infection model, to determine which PK/PD parameter (T>MIC, Cmax/MIC, or AUC/MIC) is the most predictive of efficacy. frontiersin.orgmdpi.com
Correlation of PK/PD Parameters with Efficacy in Infection Models
The correlation between PK/PD parameters and the efficacy of Cefpiramide is demonstrated in various infection models. europa.eu The goal of these studies is to define the exposure targets necessary to achieve specific endpoints, such as bacterial stasis or a 1-log10 reduction in bacterial colony-forming units (CFU). europa.eu
Although specific studies detailing the correlation for Cefpiramide were not found, the principles for cephalosporins are well-established. In a neutropenic mouse pneumonia model, for instance, the efficacy of ceftazidime (B193861) against Klebsiella pneumoniae was best predicted by the time the drug concentration remained above the MIC (T>MIC). frontiersin.org This highlights the importance of maintaining adequate drug concentrations throughout the dosing interval for time-dependent antibiotics.
The hollow fiber infection model (HFIM) is another valuable in vitro tool used to simulate human pharmacokinetic profiles and evaluate the efficacy of different dosing regimens against various pathogens. nih.gov Such models can be used to determine the PK/PD targets required to suppress the emergence of resistance. nih.gov
The translation of these preclinical findings to clinical settings is essential for optimizing dosing regimens. nih.gov By understanding the PK/PD targets from animal and in vitro models, clinicians can design dosing strategies that are more likely to achieve therapeutic success.
Interspecies Scaling Approaches for Pharmacokinetic Prediction
Interspecies scaling is a mathematical technique used to predict human pharmacokinetic parameters from data obtained in different animal species. researchgate.netresearchgate.net This approach is based on the principle that many physiological and pharmacokinetic processes scale allometrically with body weight. researchgate.net For Cefpiramide, various allometric scaling methods have been evaluated to predict its pharmacokinetic parameters in humans. researchgate.netoup.com
Simple allometry, which relates a pharmacokinetic parameter to body weight raised to a power (the allometric exponent), has been used to predict the clearance of Cefpiramide. oup.com However, the predictive performance of simple allometry can be variable. oup.comwiley.com To improve predictions, modified allometric approaches incorporating correction factors such as maximum life-span potential (MLP) or brain weight have been explored. oup.comwiley.com
For drugs that are significantly excreted in the bile, like Cefpiramide, predicting biliary clearance across species can be challenging. wiley.com Studies have shown that incorporating protein binding data to scale unbound biliary clearance can improve the accuracy of predictions. wiley.com One study found that for a set of compounds including Cefpiramide, a simple allometric approach applied to unbound biliary clearance provided the best prediction of human biliary clearance when data from multiple species were available. wiley.com When only rat data was used, the prediction was less satisfactory. wiley.com
The following table summarizes different interspecies scaling approaches and their application to Cefpiramide:
| Scaling Method | Application to Cefpiramide | Finding | Reference |
| Simple Allometry | Prediction of clearance. | Did not satisfactorily predict clearance in some studies. | oup.com |
| Allometry with MLP or Brain Weight | Improved prediction of clearance. | Use of these correction factors improved clearance prediction compared to simple allometry. | oup.com |
| Scaling of Unbound Biliary Clearance | Prediction of human biliary clearance. | Simple allometry on unbound clearance from multiple species gave the best prediction. | wiley.com |
The use of these scaling methods is a critical component of preclinical drug development, allowing for an initial estimation of human pharmacokinetics before first-in-human studies. researchgate.nettandfonline.com
Advanced Analytical Methodologies for Cefpiramide Research
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and routine identification of Cefpiramide (B47137), ensuring the correct molecular structure and confirming the purity of the substance.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like Cefpiramide. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within the molecule. slideshare.net
Through one-dimensional (1D) ¹H NMR and ¹³C NMR experiments, researchers can identify the different types of protons and carbons and their immediate electronic surroundings. slideshare.net The chemical shifts, signal intensities, and splitting patterns in an ¹H NMR spectrum reveal the number of different protons, their relative abundance, and the number of neighboring protons, respectively. slideshare.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are used to establish the connectivity between adjacent protons, helping to piece together the molecular fragments. slideshare.net This comprehensive information allows for the complete and definitive confirmation of the Cefpiramide structure against a reference standard or for the identification of novel related substances. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the quality control of Cefpiramide, primarily for identity and purity assessment. researchgate.net
UV-Vis Spectroscopy is a simple, robust, and cost-effective method for the quantitative analysis of Cefpiramide. biomedres.us The molecule possesses chromophores that absorb light in the UV region. For quantitative HPLC analysis, detection is often set at the wavelength of maximum absorbance (λmax), which for Cefpiramide has been established at 273 nm. nih.gov This technique is routinely used in assays to determine the concentration of the drug in bulk materials and pharmaceutical preparations. sciepub.com
Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) Spectroscopy, is used for the identification of Cefpiramide. doaj.org The IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the functional groups present in the molecule, such as the β-lactam ring, amide bonds, carboxylic acid, and aromatic rings. doaj.org By comparing the IR spectrum of a sample to that of a known reference standard, one can confirm the identity of the compound with a high degree of certainty. biomedres.us
Mass Spectrometry (MS) for Degradation Product Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful and indispensable tool for the structural elucidation of degradation products of Cefpiramide. This technique provides detailed molecular weight information and fragmentation patterns, which are crucial for identifying unknown compounds formed during stability studies. High-resolution mass spectrometry (HRMS) variants, such as Quadrupole Time-of-Flight (Q-TOF) and Ion Trap mass spectrometers, are frequently employed to obtain precise mass measurements of both parent ions and fragment ions, enabling the determination of elemental compositions. nih.govnih.gov
In a typical workflow, Cefpiramide samples subjected to stress conditions (e.g., acid, base, oxidation, heat, light) are first separated using a chromatographic technique like HPLC or UPLC. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for cephalosporins, as it is a soft ionization method that minimizes in-source fragmentation and typically produces protonated molecular ions [M+H]⁺. nih.govmdpi.com
Tandem mass spectrometry (MS/MS or MSⁿ) experiments are then performed on the ions corresponding to potential degradation products. nih.gov In these experiments, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pathways of the Cefpiramide molecule and its degradation products can be systematically studied. By comparing the fragmentation patterns of the degradation products with that of the parent Cefpiramide molecule, structural modifications such as hydrolysis of the β-lactam ring, epimerization, or cleavage of side chains can be deduced. researchgate.net The identification of these degradation products is critical for understanding the stability profile and degradation pathways of the drug. sepscience.com
Table 1: Illustrative Mass Spectrometric Data for Cephalosporin (B10832234) Degradation Products
| Degradation Product Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Inferred Structural Modification |
| β-Lactam Ring Hydrolysis Product | [M+H+18]⁺ | Loss of CO₂, Fragments of side chains | Opening of the four-membered β-lactam ring |
| Decarboxylated Product | [M+H-44]⁺ | Intact side chain fragments | Loss of the carboxylic acid group |
| Side Chain Cleavage Product | Varies | Fragments corresponding to the core cephem structure | Cleavage at the C-7 or C-3 position side chains |
| Isomer/Epimer | [M+H]⁺ | Similar fragmentation to parent drug, but different chromatographic retention time | Change in stereochemistry (e.g., at C-7) |
Note: This table is illustrative and based on common degradation pathways for cephalosporins. Actual m/z values are specific to the compound under investigation.
Electroanalytical Techniques in Cefpiramide Analysis
Electroanalytical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the quantitative analysis of pharmaceuticals, including Cefpiramide. globalresearchonline.netijsr.net These techniques are based on measuring electrical properties such as potential, current, or charge in an electrochemical cell containing the analyte. tcd.ie Given that the Cefpiramide structure contains electroactive functional groups, it is amenable to analysis by methods such as voltammetry and polarography. ijsdr.org
Electroanalytical techniques that can be applied to Cefpiramide analysis include:
Voltammetry: This technique involves applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte. ijsdr.org Techniques like differential pulse voltammetry and square wave voltammetry are particularly useful due to their high sensitivity and ability to reduce background noise, making them suitable for determining trace amounts of Cefpiramide. globalresearchonline.net
Electrokinetic Chromatography: This is a specific separation technique that has been successfully applied to the determination of Cefpiramide in biological matrices like human plasma. nih.gov It combines principles of electrophoresis and chromatography, offering extremely high separation efficiency. The method can achieve rapid separation of the drug from plasma proteins with minimal sample pretreatment, demonstrating good linearity over a significant concentration range. nih.gov
The primary advantages of using electroanalytical methods in Cefpiramide analysis include high sensitivity, rapid analysis times, and the requirement for only small sample volumes. tcd.ienih.gov
Table 2: Overview of Electroanalytical Techniques for Pharmaceutical Analysis
| Technique | Principle | Potential Application for Cefpiramide | Advantages |
| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell as the potential is varied linearly with time. | Investigating the redox behavior of Cefpiramide. | Provides information on reaction mechanisms. |
| Differential Pulse Voltammetry | Potential is applied in pulses, and current is measured before and after each pulse. | Quantitative determination in pharmaceutical formulations. | High sensitivity, low detection limits. |
| Square Wave Voltammetry | A square wave is superimposed on a staircase potential waveform. | Rapid quantitative analysis in quality control. | Fast scan rates, excellent sensitivity. globalresearchonline.net |
| Electrokinetic Chromatography | Separation based on differential partitioning between a pseudo-stationary phase (micelles) and the mobile phase in a capillary under an electric field. | Separation and determination in biological fluids. nih.gov | High separation efficiency, minimal sample preparation. nih.gov |
Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Limits of Detection/Quantification
Validation of analytical methods is essential to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose. globalresearchonline.net For Cefpiramide analysis, method validation is performed according to guidelines established by bodies such as the International Council for Harmonisation (ICH). europa.eu The core validation parameters are defined as follows:
Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com For a Cefpiramide assay, selectivity is demonstrated by showing that there is no interference from these components at the retention time of the Cefpiramide peak in a chromatogram.
Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of Cefpiramide standards at different concentrations and determining the correlation coefficient (r) and regression equation for the plot of signal versus concentration. globalresearchonline.net A study on Cefpiramide analysis showed good linearity in the concentration range of 10 to 300 µg/mL. nih.gov
Accuracy: Accuracy expresses the closeness of agreement between the value found and an accepted reference value. europa.eu It is often assessed by the recovery of a known amount of Cefpiramide spiked into a sample matrix. Accuracy should be evaluated across the specified range of the method. europa.eu
Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations). europa.eu
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. scispace.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu These are critical parameters for the analysis of impurities or degradation products.
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))
| Parameter | Definition | Typical Acceptance Criteria for Assay |
| Selectivity | Ability to measure the analyte in the presence of interferences. | Peak purity analysis, no co-eluting peaks at the analyte's retention time. |
| Linearity | Proportionality of signal to analyte concentration over a range. | Correlation coefficient (r) ≥ 0.999. |
| Accuracy | Closeness of the measured value to the true value. | ~98.0% to 102.0% recovery of spiked analyte. |
| Precision (Repeatability) | Closeness of agreement between repeated measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. europa.eu |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio typically 10:1. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio typically 3:1. |
Application of Analytical Methods in Stability and Degradation Studies
Validated analytical methods are fundamental to conducting stability and degradation studies for Cefpiramide. These studies are crucial for determining the shelf-life of the drug substance and identifying potential degradation pathways. sci-hub.ruptfarm.pl The primary application involves the use of a stability-indicating analytical method, most commonly a chromatographic method like HPLC, which can separate and quantify Cefpiramide in the presence of its degradation products. researchgate.net
The process involves subjecting Cefpiramide to forced degradation (stress testing) under various conditions as mandated by regulatory guidelines. ptfarm.pl These conditions typically include:
Acidic and Alkaline Hydrolysis: Testing the effect of pH on stability.
Oxidation: Using reagents like hydrogen peroxide to assess oxidative stability.
Thermal Degradation: Exposing the solid drug to high temperatures, often with and without humidity. nih.govsci-hub.ru
Photodegradation: Exposing the drug to light of a specified wavelength. ptfarm.pl
During these studies, samples are withdrawn at various time points and analyzed using the validated stability-indicating method. The decrease in the concentration of Cefpiramide is monitored over time, which allows for the calculation of degradation kinetics. sci-hub.ru Simultaneously, any new peaks that appear in the chromatogram are monitored. These peaks, representing degradation products, can then be identified using techniques like LC-MS, as described in section 6.2.3. nih.gov The ability of the analytical method to separate all degradation products from the parent drug and from each other is essential for an accurate stability assessment. ptfarm.pl
Table 4: Example of a Forced Degradation Study Design for a Cephalosporin
| Stress Condition | Reagent/Condition | Duration | Outcome Monitored | Analytical Method |
| Acid Hydrolysis | 1 M HCl at 298 K | Multiple time points | Decrease in Cefpiramide peak area; formation of new peaks. | HPLC-UV/DAD |
| Base Hydrolysis | 0.1 M NaOH at 298 K | Multiple time points | Decrease in Cefpiramide peak area; formation of new peaks. | HPLC-UV/DAD |
| Oxidative Degradation | 3% H₂O₂ at 298 K | Multiple time points | Decrease in Cefpiramide peak area; formation of new peaks. | HPLC-UV/DAD |
| Thermal Degradation (Solid) | 393 K in dry air | Multiple time points | Decrease in Cefpiramide concentration. | HPLC-UV/DAD |
| Identification of Degradants | Samples from stress tests | N/A | Structural elucidation of new peaks. | LC-MS/MS (e.g., ESI-Q-TOF) |
Computational Chemistry and in Silico Drug Design for Cefpiramide
Molecular Docking Simulations for PBP-Cefpiramide Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org In the context of Cefpiramide (B47137), docking simulations would be used to model its interaction with the active site of various bacterial PBPs. Such studies are fundamental to understanding the molecular basis of its antibiotic activity.
Characterization of Binding Sites and Energetics
The primary goal of docking Cefpiramide into a PBP active site would be to identify the specific amino acid residues involved in the binding and to calculate the binding energy, which indicates the stability of the drug-target complex. A lower binding energy typically corresponds to a more stable and potent interaction. While this is a standard approach for cephalosporins, specific binding energy values and detailed characterizations of the PBP binding sites for Cefpiramide are not available in published research.
Ligand-Protein Interaction Profiling
This analysis details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (Cefpiramide) and the protein (PBP). These interactions are critical for the stability of the complex. For β-lactam antibiotics, a key interaction involves the acylation of a serine residue in the PBP active site, leading to the inactivation of the enzyme. biorxiv.org A comprehensive interaction profile for Cefpiramide would require specific docking studies, which have not been publicly reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Cefpiramide Analogues
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgwikipedia.org A QSAR study on Cefpiramide would involve compiling a dataset of its analogues and their corresponding antibacterial activities to develop predictive models.
Development of Predictive Models for Antibacterial Activity
By analyzing the physicochemical properties and structural features of various Cefpiramide analogues, QSAR models can be developed to predict the antibacterial potency of new, unsynthesized compounds. These models are valuable tools for virtual screening and lead optimization in drug discovery. longdom.org However, specific QSAR models dedicated to predicting the activity of Cefpiramide analogues are not described in the current scientific literature. A general structure-activity relationship (SAR) analysis that included Cefpiramide among many other cephalosporins has been illustrated, but this does not provide the detailed predictive models sought in a QSAR study. researchgate.net
Identification of Key Molecular Descriptors for Potency and Spectrum
A critical output of QSAR analysis is the identification of molecular descriptors—such as electronic, steric, or hydrophobic properties—that are most influential in determining the antibacterial activity and spectrum of the compounds. This knowledge allows medicinal chemists to strategically modify the Cefpiramide scaffold to enhance its effectiveness. The specific molecular descriptors that govern the potency of Cefpiramide have not been elucidated through dedicated QSAR studies.
Molecular Dynamics (MD) Simulations of Cefpiramide and Target Proteins
Molecular dynamics simulations provide detailed information about the physical movements and conformational changes of atoms and molecules over time. nih.gov An MD simulation of the Cefpiramide-PBP complex would offer insights into the stability of the binding pose predicted by docking, the flexibility of the active site, and the dynamic behavior of the entire complex in a simulated physiological environment. nih.gov Such studies are crucial for validating docking results and understanding the dynamic nature of drug-target interactions. Despite the utility of this technique, there are no specific published MD simulation studies focusing on Cefpiramide.
Conformational Analysis of Cefpiramide
Conformational analysis is fundamental to understanding the three-dimensional structure of a drug molecule, which in turn dictates its biological activity. The spatial arrangement of atoms and functional groups in Cefpiramide influences its ability to bind effectively to its primary targets, the penicillin-binding proteins (PBPs).
Studies have shown that Cefpiramide can exist in different solid-state forms, namely crystalline and amorphous states. The crystalline form has demonstrated greater thermal stability compared to its amorphous counterpart. Computational analysis, combined with experimental techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), suggests that the crystalline structure of Cefpiramide may incorporate water molecules, which could contribute to its stability. Specifically, it is hypothesized that each Cefpiramide molecule might contain two molecules of crystal water.
Molecular mechanics, a computational method that uses classical physics to model the potential energy surface of a molecule, has been employed to optimize the three-dimensional structure of Cefpiramide. This optimization is crucial for subsequent in silico studies, such as molecular docking, as it provides a low-energy, sterically favorable conformation of the molecule. The flexibility of Cefpiramide, particularly the rotation around its various single bonds, gives rise to multiple conformers. Identifying the most stable and biologically relevant conformers is a key step in understanding its mechanism of action and in designing new derivatives.
Protein Dynamic Studies in the Presence of Cefpiramide
Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of a biological system at an atomic level. These simulations can elucidate the intricate dance between a drug molecule and its protein target, revealing changes in protein conformation and stability upon ligand binding. For Cefpiramide, MD simulations have been instrumental in characterizing its interactions with various proteins.
Another study combined multi-spectroscopic techniques with molecular docking to investigate the interaction between Cefpiramide and hen egg white lysozyme. The computational results suggested that Cefpiramide binding could alter the microenvironment of the amino acid residues within the enzyme's active site, providing insights into the molecular basis of the observed interaction. These protein dynamic studies are crucial for a deeper understanding of Cefpiramide's mechanism of action and for providing a dynamic picture that complements the static view offered by molecular docking.
Table 1: Summary of Protein Dynamic and Molecular Docking Studies for Cefpiramide
| Target Protein | Computational Method | Software/Force Field | Key Findings |
|---|---|---|---|
| RNA-dependent RNA polymerase (RdRp) | Molecular Docking, Molecular Dynamics | Autodock Vina, CHARMM36 | Identified as a potential inhibitor with a docking score of -9.1 kcal/mol and a calculated binding free energy of 19.09 ± 4.45 kcal/mol. |
| VacA toxin of H. pylori | Molecular Docking, Molecular Dynamics | Not Specified | Showed the highest negative binding energy (-9.1 kcal/mol) among tested antibiotics. MD simulations were used to study the stability and compactness of the complex. |
| Hen Egg White Lysozyme | Molecular Docking | Not Specified | Binding of Cefpiramide was found to be close to the active center, potentially altering the microenvironment of catalytic residues. |
Virtual Screening and De Novo Design of Novel Cefpiramide Derivatives
The development of novel antibiotics is a critical area of research. Virtual screening and de novo design are two powerful computational strategies used to identify and create new molecules with desired biological activity. These approaches can be broadly categorized into ligand-based and structure-based methods, both of which are applicable to the discovery of new Cefpiramide derivatives.
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) relies on the knowledge of molecules that are known to be active against a specific target. When the three-dimensional structure of the target is unknown, LBDD methods are particularly valuable. These techniques utilize the chemical and structural features of known active compounds, like Cefpiramide, to design new drug candidates.
Key LBDD methods include:
Pharmacophore Modeling : A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. By analyzing the structure of Cefpiramide and other active cephalosporins, a pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify novel molecules that possess the same critical features and are therefore likely to exhibit similar antibacterial activity.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For Cefpiramide derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, hydrophobic, steric properties) of a set of analogs with their experimentally determined antibacterial potency. This model could then be used to predict the activity of newly designed, untested Cefpiramide derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
Structure-Based Drug Design (SBDD) Approaches
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the biological target, typically a protein or enzyme, to design and optimize inhibitors. guidetopharmacology.org Since Cefpiramide's primary targets are penicillin-binding proteins (PBPs), and the structures of many PBPs are known, SBDD is a highly relevant approach for developing new derivatives. nih.gov
In the context of designing novel Cefpiramide derivatives, SBDD would involve:
Target Identification : Selecting a specific PBP from a pathogenic bacterium of interest.
Docking of Cefpiramide : Docking Cefpiramide into the active site of the target PBP to understand its binding mode and key interactions.
In Silico Modification : Computationally modifying the structure of Cefpiramide to enhance its interactions with the binding site. This could involve adding functional groups that form additional hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity.
Virtual Screening : Using the structure of the PBP active site to screen libraries of virtual compounds to identify novel scaffolds that could potentially bind to the target. Promising hits could then be modified to incorporate key structural features of Cefpiramide.
A study on other cephalosporin (B10832234) analogues against PBP1a from Salmonella typhimurium successfully used molecular docking to screen for potent inhibitors, demonstrating the feasibility of this approach for Cefpiramide. nih.gov
Artificial Intelligence (AI) and Machine Learning Applications in Cefpiramide Drug Discovery
While specific applications of AI to Cefpiramide are not yet widely reported, the general strategies being employed in antibiotic discovery are directly applicable:
Predictive Modeling : Machine learning models, particularly deep neural networks, can be trained on large datasets of chemical compounds and their known antibacterial activities. amr-action.au Such a model could be trained on the structures of thousands of β-lactam antibiotics and their efficacy against various bacterial strains. This trained model could then be used to predict the antibacterial activity of novel, computationally designed Cefpiramide derivatives, allowing for the rapid in silico screening of millions of potential candidates. amr-action.au
Generative AI for De Novo Design : Generative AI models can go a step further than just prediction; they can design entirely new molecules from scratch. stanford.edupsychologytoday.com By learning the underlying principles of molecular structure and antibacterial activity from existing data, a generative model could be tasked with creating novel chemical structures that are optimized for high potency against specific bacterial targets, while also possessing desirable pharmacokinetic properties. drugtargetreview.comasm.org This approach could lead to the discovery of Cefpiramide derivatives with novel scaffolds that are less susceptible to existing resistance mechanisms.
Accelerating Virtual Screening : AI can enhance traditional virtual screening methods by learning to identify the most promising candidates from large compound libraries more efficiently. This can help to prioritize compounds for more computationally intensive evaluations like molecular dynamics simulations, thereby saving time and resources.
The integration of AI and machine learning into the drug discovery pipeline holds immense promise for overcoming the challenges of antibiotic resistance. By applying these advanced computational tools to a well-established antibiotic like Cefpiramide, researchers can explore a vast chemical space to design the next generation of cephalosporins.
Solid State Chemistry and Formulation Science Research
Polymorphism and Amorphous Forms of Cefpiramide (B47137)
Crystallization Processes and Control of Solid-State Forms
The specific solid-state form of Cefpiramide obtained is highly dependent on the crystallization process employed. pharmablock.com Key parameters that influence the outcome of crystallization include the choice of solvent, temperature, cooling rate, and the presence of impurities. By carefully controlling these parameters, it is possible to selectively crystallize either the crystalline or amorphous form of Cefpiramide.
For instance, cooling crystallization is a common technique where a saturated solution of the API is cooled to induce nucleation and crystal growth. youtube.com The rate of cooling can significantly affect the resulting solid form. Rapid cooling often favors the formation of the metastable amorphous form, while slower cooling rates tend to yield the more stable crystalline form. Another method is anti-solvent crystallization, where a solvent in which the API is poorly soluble is added to a solution of the API, causing it to precipitate out of solution. youtube.com The choice of anti-solvent and the rate of addition are critical process parameters for controlling the solid-state form.
The control of the solid-state form is a critical aspect of pharmaceutical manufacturing to ensure batch-to-batch consistency and product quality. pharmablock.com This involves developing a robust crystallization process that reliably produces the desired solid form with the required physical properties.
Characterization of Crystalline and Amorphous States (e.g., X-ray Powder Diffraction, Differential Scanning Calorimetry, Thermogravimetric Analysis)
Several analytical techniques are employed to characterize and differentiate between the crystalline and amorphous forms of Cefpiramide.
X-ray Powder Diffraction (XRPD) is a powerful tool for distinguishing between crystalline and amorphous materials. Crystalline materials produce a characteristic diffraction pattern with sharp peaks at specific angles, which are indicative of the ordered arrangement of molecules in the crystal lattice. In contrast, amorphous materials produce a broad halo in their XRPD pattern, reflecting the lack of long-range molecular order.
Differential Scanning Calorimetry (DSC) is used to measure the thermal properties of the solid-state forms. DSC analysis of crystalline Cefpiramide would typically show a sharp endothermic peak corresponding to its melting point. Amorphous Cefpiramide, on the other hand, would exhibit a glass transition temperature (Tg), which is the temperature at which it transitions from a rigid, glassy state to a more rubbery state.
Thermogravimetric Analysis (TGA) provides information about the thermal stability and the presence of solvates or hydrates. TGA measures the change in mass of a sample as a function of temperature. For Cefpiramide, TGA curves have shown that both the crystalline and amorphous forms lose about 2% of their weight before 150°C. omicsonline.org The water content of the crystalline samples was found to be significantly higher (around 7%) compared to the amorphous samples (1.8-1.9%). omicsonline.org This suggests that each molecule of crystalline Cefpiramide may contain two molecules of crystal water, which could contribute to its higher thermal stability. omicsonline.org
Stability of Cefpiramide Solid-State Forms
The solid-state form of Cefpiramide has a profound impact on its chemical and physical stability. omicsonline.org Generally, the crystalline form of a pharmaceutical compound is more thermodynamically stable than its amorphous counterpart.
Thermal Stability and Degradation Kinetics in Solid State
Studies have demonstrated that the crystalline form of Cefpiramide is significantly more stable than its amorphous form under both accelerated (40°C ± 2°C / 75% ± 5% RH) and stress (60°C ± 2°C / 75% ± 5% RH) conditions. omicsonline.org The degradation of Cefpiramide can be monitored by measuring the increase in related substances and high molecular mass polymers, as well as the decrease in the assay of the active ingredient.
Under accelerated stability conditions, the content of amorphous Cefpiramide samples decreased by more than 8.6% after 60 days, while crystalline samples degraded by no more than 2.3%. omicsonline.org Under more stressful conditions, the degradation of the amorphous form was even more pronounced, with a decrease in content of over 23.7% after 60 days. omicsonline.org These findings highlight the superior thermal stability of the crystalline form. The presence of crystal water in the crystalline structure is thought to contribute to this enhanced stability. omicsonline.org
| Solid-State Form | Storage Condition | Duration (days) | Degradation (%) |
| Amorphous | 40°C / 75% RH | 60 | > 8.6 |
| Crystalline | 40°C / 75% RH | 60 | < 2.3 |
| Amorphous | 60°C / 75% RH | 60 | > 23.7 |
| Crystalline | 60°C / 75% RH | 60 | < 2.3 |
Influence of Humidity and Light on Solid-State Stability
The influence of light on the solid-state stability of Cefpiramide is another important consideration. Photodegradation can occur in photosensitive compounds, leading to the formation of impurities and a loss of potency. While specific data on the photostability of Cefpiramide's different solid-state forms is not detailed in the provided context, it is a standard parameter evaluated during pharmaceutical development to ensure product quality and shelf-life.
Gelation Phenomena in Cefpiramide Crystallization
An interesting and somewhat unusual phenomenon observed during the crystallization of Cefpiramide sodium is the formation of a gel. researchgate.net Unlike in many other crystallization processes where gelation is considered an adverse event that can negatively impact product yield and purity, the gelation of Cefpiramide sodium has been found to be beneficial, leading to products with a larger and more regular crystal shape. researchgate.net
The formation of this gel is attributed to the entrapment of solvents within a three-dimensional network of Cefpiramide sodium molecules. researchgate.net This self-assembly is driven by intermolecular interactions, such as hydrogen bonding between the carbonyl, amide, and carboxylic groups of the Cefpiramide molecules. researchgate.net
The gel-crystal transition process can be described in three stages:
Metastable Gelation: As the temperature of the system decreases, it reaches a metastable state where gelation occurs. researchgate.net
Slow Crystal Growth: Within the gel, initial microcrystals begin to grow slowly due to low supersaturation. researchgate.net
Gel Disappearance and Crystal Formation: Eventually, the gel structure collapses, and the system transitions into a final state with larger and more regular crystals. researchgate.netresearchgate.net
Mechanism of Gel Formation and Gel-Crystal Transition
The formation of a gel during the crystallization of cefpiramide is a notable phenomenon that has been identified as a metastable state. google.comnih.gov This gel is not an adverse effect but has been found to yield ideal product properties, such as larger and more regular crystal shapes. The gel forms when cefpiramide sodium molecules create a three-dimensional network that traps solvent molecules.
The transition from this metastable gel to the final, thermodynamically stable crystal phase is a systematic process that can be divided into three main stages. This transformation occurs because the pursuit of the final stable thermodynamic state drives the transition, even after a prolonged period. google.com
The entire process, from the initial material to the final crystal, involves a sequence of transformations. This includes the formation of spherulitic structures, then fibers, which evolve into a uniform network that constitutes the gel, and finally, the appearance of the crystal from this gel state. nih.gov
Table 1: Stages of Cefpiramide Gel-Crystal Transition
| Stage | Description | Key Characteristics |
|---|---|---|
| Stage 1: Metastable Gelation | Upon cooling, the system does not immediately crystallize but forms a metastable gel. | This gel consists of a three-dimensional fibrous network of cefpiramide molecules that immobilizes the solvent. patsnap.com |
| Stage 2: Slow Crystal Growth | Initial microcrystals begin to form within the gel but grow slowly. | The growth rate is low due to the low level of supersaturation within the gel matrix. |
| Stage 3: Gel Disappearance & Crystal Maturation | The gel structure eventually collapses and disappears as the gelator molecules assemble onto the crystals. google.com | This leads to the formation of larger, more regular, and thermodynamically stable crystals. google.com |
Impact of Solvents and Hydrogen Bonding on Gelation
The gelation of cefpiramide is fundamentally driven by intermolecular interactions, particularly hydrogen bonding. google.com The three-dimensional network structure of the gel is formed through self-assembly involving the carbonyl, amide, and carboxy groups of the cefpiramide molecules. google.comnih.gov These specific interactions are crucial for the creation of the fibrous networks that define the gel state.
Solvents play a critical role in this process. The gelation phenomenon is initiated by the self-assembly of low-molecular-mass gelators in suitable liquids. Studies have shown that solvent molecules, such as formamide, are key in the gel formation process, although solute-solute interactions ultimately play the leading role. patsnap.com
To better predict and control the gelation, Hansen solubility parameters (HSPs) have been utilized to analyze the effects of different solvents. The HSPs consider energy from dispersion forces, dipolar intermolecular forces, and hydrogen bonds between molecules. This analysis serves as a valuable tool for solvent screening in production processes to either promote or prevent gelation as desired.
Table 2: Key Molecular Interactions in Cefpiramide Gelation
| Interacting Group | Type of Interaction | Role in Gelation |
|---|---|---|
| Carbonyl Group | Hydrogen Bonding google.com | Contributes to the self-assembly of the 3D mesh structure. google.com |
| Amide Group | Hydrogen Bonding google.com | A key functional group involved in the intermolecular interactions that form the gel network. google.com |
| Carboxy Group | Hydrogen Bonding google.com | Participates in the hydrogen-bonding interactions that lead to the self-assembled structure. google.com |
Excipient Compatibility Studies
Information in the public domain regarding comprehensive compatibility studies of cefpiramide with a wide range of common pharmaceutical excipients used in solid dosage forms is limited. The majority of research focuses on the stability of the active pharmaceutical ingredient itself or its behavior in solution.
A study comparing the thermostability of crystalline and amorphous forms of cefpiramide noted that both solid states were stable under the examined conditions and proved the compatibility of the containers used for the stability study, but did not detail interactions with specific formulating excipients.
However, one specific interaction is documented in patent literature for the formulation of injectable cefpiramide. Cefpiramide acid, which is insoluble in water, is rendered soluble by reacting with a cosolvent. google.com
Sodium Carbonate : A composition has been developed where sterile cefpiramide acid is mixed with sterile sodium carbonate as a cosolvent. In water, these two components react rapidly to generate the water-soluble cefpiramide sodium, making it suitable for injection. This indicates a clear compatibility and a functional interaction between cefpiramide acid and sodium carbonate. google.com
Environmental Fate and Degradation Studies of Cefpiramide
Occurrence and Persistence of Cefpiramide (B47137) in Aquatic Environments
The persistence of an antibiotic in the environment is determined by its resistance to various degradation processes. Cephalosporins, as a class, are known to enter aquatic systems, though their persistence can vary significantly based on their specific chemical structure and environmental conditions.
Numerous studies have detected other cephalosporins and various classes of antibiotics in hospital effluents, WWTP influents and effluents, and surface waters at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.govmdpi.comnih.gov For instance, a study on hospital wastewater identified cephalosporin (B10832234) residues at concentrations up to 3.24 mg/L. ijrrr.com The lack of specific monitoring data for Cefpiramide highlights a gap in the current understanding of its environmental occurrence. Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques used for the detection of antibiotics in complex environmental matrices and have been developed for Cefpiramide in biological samples like plasma and bile. mdpi.comnih.govnih.govuc.pt
Degradation Pathways and Kinetics of Cefpiramide in Environmental Systems
The environmental persistence of Cefpiramide is dictated by its susceptibility to abiotic and biotic degradation processes. These include chemical breakdown through hydrolysis and photolysis, as well as biological breakdown by microorganisms.
Scientific literature focusing specifically on the hydrolysis and photolysis of Cefpiramide in environmental conditions is scarce. However, studies on other cephalosporins provide insights into the potential degradation pathways.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The core structure of cephalosporins contains a β-lactam ring, which is susceptible to hydrolysis. This process can be influenced by pH and temperature. frontiersin.orgresearchgate.net For Cefpiramide, studies have shown it to be stable against hydrolysis by certain bacterial β-lactamase enzymes, but this is a biological process rather than an abiotic environmental one. nih.govnih.gov The degradation of a related fourth-generation cephalosporin, Cefpirome (B1668871), was found to be pH-dependent; it was stable in acidic to neutral conditions (pH 4-7) but slightly unstable outside this range. nih.gov
Photolysis is degradation caused by light. Many pharmaceutical compounds, particularly those with aromatic structures, can be degraded by sunlight in surface waters. ucl.ac.be A study on Cefpirome demonstrated that it degraded when irradiated with artificial sunlight. nih.gov The process of photodegradation can be direct, where the molecule itself absorbs light energy, or indirect, involving other light-absorbing substances in the water. researchgate.net For some cephalosporins, phototransformation can result in byproducts that may be more toxic than the parent compound. researchgate.net
Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many pollutants from the environment. frontiersin.org While specific studies on the biodegradation of Cefpiramide by environmental microbial consortia are not widely reported, research on related compounds suggests it is a plausible degradation pathway.
One study investigated the degradation of a mixture of cephalosporins, including the structurally similar Cefpirome, by the probiotic bacterium Bacillus clausii. The study found that this strain was capable of completely degrading the mixture within eight hours, indicating the potential for microbial breakdown. researchgate.net Other research has documented the ability of various bacterial and fungal strains to degrade different classes of antibiotics, often utilizing them as a source of carbon or nitrogen. doi.orgmdpi.com The efficiency of biodegradation in the environment depends on the presence of competent microbial communities and various environmental factors. nih.gov
There is no specific information available on the environmental degradation products of Cefpiramide. However, research on the degradation of Cefpirome provides a potential analogue for the types of transformation products that might be formed. The degradation of Cefpirome was studied under different conditions, leading to the identification of several products resulting from changes to the core cephalosporin structure. nih.gov
Under neutral to alkaline conditions, hydrolysis led to the formation of an isomer (epi-cefpirome) and a product of β-lactam ring cleavage. In strongly acidic solution or under irradiation by artificial sunlight, different transformation products were identified, including an anti-cefpirome isomer. nih.gov The identification of such products is crucial, as they may retain antibacterial activity or exhibit their own toxicological properties. mdpi.com
Table 1: Potential Degradation Products Based on Cefpirome Studies (Note: This data is for Cefpirome and serves as a potential model for Cefpiramide degradation.)
| Condition | Degradation Product |
| Neutral to Alkaline | epi-cefpirome |
| Neutral to Alkaline | Δ²-cefpirome |
| Neutral to Alkaline | 2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehyde |
| Neutral to Alkaline | 6,7-dihydro-5H-1-pyrindine |
| Strongly Acidic / Sunlight Irradiation | anti-cefpirome |
| Strongly Acidic / Sunlight Irradiation | 2-[[(2-amino-4-thiazolyl)-((Z)-methoxyimino)-acetyl]aminomethyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-D]- nih.govnih.govthiazine |
Source: Adapted from Nakagawa, T., et al., 1989. nih.gov
Factors Influencing Environmental Degradation
The rate and extent of Cefpiramide's degradation in the environment would be influenced by a combination of physicochemical and biological factors. Studies on other cephalosporins, such as Cefquinome, have demonstrated the importance of these factors. frontiersin.orgresearchgate.net
pH: The acidity or alkalinity of the water can significantly affect hydrolysis rates. Cefquinome was found to be more stable in acidic environments and degraded more rapidly in alkaline conditions. frontiersin.org Similarly, Cefpirome was most stable in the pH 4-7 range. nih.gov
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. The degradation of Cefquinome was significantly accelerated at higher temperatures, with a half-life decreasing from over 13 days at lower temperatures to less than a day at 45°C. frontiersin.org
Light/Illumination: The presence and intensity of sunlight are critical for photolysis. Illumination was shown to be a significant factor in the degradation of Cefquinome. frontiersin.org
Presence of Other Substances: Dissolved organic matter and nitrates in surface water can influence photodegradation rates, sometimes stimulating the process for certain cephalosporins. nih.gov
Table 2: Factors Affecting Degradation of Cephalosporins (Based on Cefquinome Study)
| Factor | Observation | Impact on Degradation |
| Temperature | Degradation rate significantly increased with rising temperature. | Accelerates degradation |
| pH | More stable in acidic conditions, less stable in alkaline conditions. | pH-dependent |
| Illumination | Presence of light increased degradation compared to dark conditions. | Accelerates degradation |
Source: Adapted from Hu, D., et al., 2022. frontiersin.org
Influence of pH, Temperature, and Light Exposure
The stability of Cefpiramide in aquatic environments is significantly influenced by abiotic factors such as pH, temperature, and exposure to sunlight. These factors can trigger chemical reactions that alter the molecule's structure and efficacy.
pH and Temperature: The primary degradation pathway for β-lactam antibiotics in aqueous solutions is the hydrolysis of the four-membered β-lactam ring. This process is highly dependent on both pH and temperature. While specific kinetic data for Cefpiramide is limited in publicly available literature, studies on structurally similar cephalosporins, such as Cefpirome, provide valuable insights. Cefpirome demonstrates greatest stability in the pH range of 4 to 7. nih.gov Beyond this range, in both acidic and alkaline conditions, its degradation accelerates. nih.gov It is expected that Cefpiramide would exhibit a similar pH-stability profile, being most stable in slightly acidic to neutral waters and degrading more rapidly in highly acidic or alkaline environments.
Temperature accelerates the rate of hydrolysis in accordance with the Arrhenius equation, which describes the relationship between temperature and reaction rates. freethinktech.comconcawe.euresearchgate.net For many pharmaceuticals, an increase in temperature leads to an exponential increase in the degradation rate constant. concawe.euptfarm.pl Therefore, in warmer waters or during summer months, the environmental half-life of Cefpiramide due to hydrolysis is expected to be significantly shorter than in colder conditions.
Light Exposure (Photodegradation): Exposure to sunlight can induce photodegradation, another significant pathway for the transformation of pharmaceuticals in surface waters. For many cephalosporins, irradiation with artificial sunlight or UV light leads to the formation of various degradation products. nih.govresearchgate.net For instance, studies on Cefpirome under artificial sunlight revealed the formation of specific photo-degradants, indicating that photolysis can be a key removal mechanism in sunlit aquatic environments. nih.gov The efficiency of photodegradation can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can act as photosensitizers.
The following table details the degradation products of the related compound Cefpirome under different conditions, illustrating the types of transformations Cefpiramide might undergo.
| Condition | Degradation Products Identified (for Cefpirome) |
| Neutral to Alkaline Solution | epi-Cefpirome |
| Δ²-Cefpirome | |
| 2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehyde | |
| 6,7-dihydro-5H-1-pyrindine | |
| Strongly Acidic Solution or Light Exposure | anti-Cefpirome |
| 2-[[(2-amino-4-thiazolyl)-((Z)-methoxyimino)acetyl]aminomethyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-D]- nih.govnih.govthiazine | |
| 6,7-dihydro-5H-1-pyrindine | |
| Data derived from studies on the related cephalosporin, Cefpirome. nih.gov |
Role of Microbial Communities in Degradation
The primary mechanism of microbial degradation for Cefpiramide and other β-lactam antibiotics is enzymatic hydrolysis. mdpi.com This process is mediated by a wide range of bacterial enzymes known as β-lactamases. nih.govnih.gov These enzymes specifically target and cleave the amide bond in the β-lactam ring, rendering the antibiotic inactive. mdpi.com
Research has shown that Cefpiramide is susceptible to hydrolysis by several common β-lactamases. nih.govnih.gov This includes plasmid-mediated enzymes, which are frequently responsible for the spread of antibiotic resistance among different bacterial species. nih.govmdpi.com
Key β-Lactamases Affecting Cefpiramide:
TEM and SHV: These are common plasmid-mediated β-lactamases found in many Gram-negative bacteria. nih.gov Cefpiramide has been shown to be hydrolyzed by these enzymes. nih.gov
Chromosomal Cephalosporinases: Certain bacteria produce β-lactamases that are encoded on their chromosomes. Cefpiramide is susceptible to the Type Ic cephalosporinase (B13388198) produced by Proteus vulgaris. nih.gov
The presence of bacteria expressing these enzymes in soil, sediments, and wastewater treatment plants is a critical factor in the natural attenuation of Cefpiramide. nih.govmdpi.commdpi.com The efficiency of this microbial degradation depends on the composition and metabolic activity of the microbial community, the bioavailability of the antibiotic, and various environmental conditions such as temperature, pH, and oxygen levels. mdpi.com
Adsorption and Mobility in Soil and Water Systems
The transport and distribution of Cefpiramide in the environment are governed by its interaction with solid matrices like soil and sediment. Adsorption to these particles can limit its mobility, bioavailability, and degradation rate.
Soil Adsorption Characteristics
The extent to which Cefpiramide adsorbs to soil is determined by a combination of the antibiotic's physicochemical properties and the soil's characteristics. nih.govmdpi.com Key factors include:
Soil Properties: The primary soil components influencing adsorption are organic matter content, clay content, and pH. nih.govnih.govnih.gov Higher organic matter and clay content generally lead to increased adsorption due to a greater number of available binding sites. nih.govnih.gov Soil pH affects the surface charge of soil particles and the ionization state of the antibiotic, which is crucial for electrostatic interactions. nih.govnih.gov
Cefpiramide Properties: As an ionizable compound, the molecular form of Cefpiramide (cationic, anionic, or neutral) will vary with pH, significantly impacting its adsorption behavior. nih.gov
The adsorption process is typically quantified using the soil-water distribution coefficient (Kd), which represents the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. researchgate.net Adsorption data are often fitted to isotherm models, such as the Freundlich or Langmuir models, to better understand the sorption mechanism. nih.govmdpi.comresearchgate.net
| Antibiotic Class | Typical Log Kd Range | Primary Adsorption Mechanisms |
| Sulfonamides | -0.6 to 1.6 | Hydrophobic interactions, electrostatic interactions |
| Tetracyclines | 1.9 to 3.8 | Cation exchange, surface complexation, cation bridging |
| Fluoroquinolones | 2.3 to 4.5 | Cation exchange, surface complexation |
| Macrolides | 0.9 to 3.1 | Hydrophobic interactions, electrostatic interactions |
| Values are generalized from multiple studies and vary significantly with soil type and pH. nih.govnih.govnih.govnih.gov |
Given its polar and ionizable nature, Cefpiramide's adsorption is likely to be moderate and highly dependent on soil pH and organic matter content.
Migration Rates in Environmental Compartments
The mobility of Cefpiramide in soil and its potential to leach into groundwater are inversely related to its adsorption characteristics. researchgate.netnih.gov Compounds with low Kd values tend to be more mobile, while those with high Kd values are largely immobile. nih.govmdpi.com
The potential for migration is often assessed using soil column leaching experiments. nih.govresearchgate.net In these studies, the antibiotic is applied to the top of a soil column, and water is passed through to simulate rainfall or irrigation. The concentration of the antibiotic in the leachate is then measured over time. nih.gov The results can be used to calculate a retardation factor (R), which quantifies how much slower the compound moves relative to water. researchgate.net
For weakly to moderately sorbing compounds like many sulfonamides, recovery in leachate can be high (63.6-98.0%), indicating significant mobility. nih.gov Conversely, strongly sorbing compounds may be completely retained in the upper layers of the soil column. nih.gov Given the expected moderate sorption of Cefpiramide, it would likely exhibit intermediate mobility, with a potential for leaching that is highly dependent on soil type and hydrological conditions. Continuous application of manures containing Cefpiramide could lead to its accumulation in the topsoil layers. nih.gov
Bioremediation and Advanced Oxidation Processes for Cefpiramide Removal
Due to the incomplete removal of many antibiotics in conventional wastewater treatment plants (WWTPs), advanced treatment technologies are being explored to mitigate their release into the environment. nih.gov These include bioremediation strategies and advanced oxidation processes (AOPs).
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down contaminants. mdpi.com In the context of Cefpiramide, bioremediation would primarily rely on bacteria that produce β-lactamase enzymes. nih.govmdpi.com Enhanced bioremediation could involve bioaugmentation, where specific microbial strains known for their high degradation capacity are introduced into a treatment system, or biostimulation, where conditions are optimized to promote the activity of the indigenous degrading microbial community. Activated sludge systems in WWTPs are a form of bioremediation, though their efficiency for specific antibiotics can be variable. mdpi.com
Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment processes that generate highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). nih.gov These radicals are powerful, non-selective oxidizing agents that can rapidly degrade a wide range of recalcitrant organic pollutants, including antibiotics. nih.govmdpi.comsemanticscholar.org
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.govmdpi.com The reaction is most effective under acidic conditions (pH ~3). researchgate.net The photo-Fenton process enhances this reaction by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional radicals. researchgate.net Studies on other cephalosporins, like Ceftriaxone, have demonstrated that the Fenton process can achieve high degradation efficiency. researchgate.net
Ozonation: Ozone (O₃) is a strong oxidant that can react directly with electron-rich moieties in organic molecules or decompose in water to form hydroxyl radicals. nih.govresearchgate.net Ozonation has proven effective for degrading numerous pharmaceuticals, with degradation kinetics being dependent on the water matrix and ozone dose. nih.govsemanticscholar.orgmdpi.com
Photocatalysis (e.g., UV/TiO₂): This process involves a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. ijpsm.comnih.gov These charge carriers react with water and oxygen to produce hydroxyl radicals and other ROS that degrade pollutants. espublisher.com The UV/TiO₂ process has been shown to be highly effective for removing other cephalosporins, such as Cefepime (B1668827), from aqueous solutions, achieving removal efficiencies greater than 90%. espublisher.com
The table below summarizes the principles and effectiveness of these technologies for antibiotic removal, based on studies of related compounds.
| Technology | Principle | Reported Efficiency for Cephalosporins/Other Antibiotics |
| Bioremediation | Enzymatic degradation (e.g., by β-lactamases) by microorganisms. | Variable; depends on microbial community and operational conditions. |
| Fenton Process | Generation of •OH from H₂O₂ and Fe²⁺. | High degradation (e.g., 84.6% COD reduction for Ceftriaxone). researchgate.net |
| Ozonation | Direct oxidation by O₃ and indirect oxidation by •OH. | Rapid degradation; often achieves >90% removal depending on dose. nih.gov |
| UV/TiO₂ Photocatalysis | Generation of •OH and other ROS on an irradiated semiconductor surface. | High degradation (e.g., 92.9% removal of Cefepime). |
These advanced technologies represent promising options for the targeted removal of Cefpiramide and other persistent pharmaceuticals from contaminated water sources.
Future Directions and Emerging Research Areas
Development of Novel Cefpiramide-Based β-Lactamase Inhibitor Combinations
The emergence of β-lactamase-producing bacteria presents a significant challenge to the efficacy of β-lactam antibiotics, including Cefpiramide (B47137). A key strategy to overcome this resistance is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. While research on Cefpiramide-specific combinations is not extensively documented, studies on similar cephalosporins provide a strong rationale for this avenue of investigation.
The combination of β-lactams with β-lactamase inhibitors is a proven strategy to restore or enhance antibacterial activity against resistant strains. For instance, combinations like cefepime (B1668827)/sulbactam and cefoperazone (B1668861)/sulbactam have demonstrated enhanced in vitro activity against multidrug-resistant (MDR) Gram-negative pathogens nih.govnih.gov. Sulbactam itself possesses intrinsic activity against certain bacteria, such as Acinetobacter baumannii, and can synergistically broaden the spectrum of the partner cephalosporin (B10832234) nih.govnih.gov. Similarly, tazobactam has been successfully paired with other cephalosporins, like cefepime, to create potent combinations against problematic Gram-negative bacteria researchgate.netnih.gov.
Future research should focus on identifying the most effective β-lactamase inhibitor partner for Cefpiramide. This would involve screening a panel of inhibitors, including both established agents like sulbactam and tazobactam, and novel inhibitors against a wide range of clinically relevant, β-lactamase-producing pathogens. The goal would be to develop a Cefpiramide-based combination therapy that is effective against challenging MDROs.
Research into Cefpiramide Activity against Multidrug-Resistant Organisms (MDROs)
The rising prevalence of multidrug-resistant organisms (MDROs) is a critical global health issue. Investigating the activity of existing antibiotics like Cefpiramide against these challenging pathogens is essential to identify potential therapeutic options.
Cefpiramide has demonstrated a broad spectrum of antibacterial activity since its introduction nih.gov. Notably, it has shown activity against carbenicillin-resistant Pseudomonas aeruginosa and has been reported to be more potent than cefoperazone against both β-lactamase-producing and non-β-lactamase-producing Staphylococcus aureus nih.gov. A study on clinical isolates in China revealed that Cefpiramide was more active against glucose non-fermenting bacteria than against Enterobacteriaceae drugbank.commssm.edu. Specifically, it showed good activity against P. aeruginosa with a resistance rate of 12% drugbank.commssm.edu. However, the same study also indicated that 51% of Enterobacter cloacae isolates were resistant to Cefpiramide drugbank.com.
An earlier study highlighted that while Cefpiramide is resistant to most chromosomal β-lactamases, it can be hydrolyzed by common plasmid-mediated β-lactamases such as TEM and SHV nih.gov. This susceptibility could limit its effectiveness against certain MDROs, particularly extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.
Future research is crucial to systematically evaluate the in vitro and in vivo activity of Cefpiramide against a contemporary and diverse panel of MDROs. This should include:
Carbapenem-resistant Enterobacteriaceae (CRE): Given the limited treatment options for CRE infections, assessing the potential of Cefpiramide, especially in combination with a β-lactamase inhibitor, is a high priority.
Methicillin-resistant Staphylococcus aureus (MRSA): While early studies showed promise, a re-evaluation of Cefpiramide's activity against current MRSA strains, including community-associated and hospital-associated isolates, is warranted.
Vancomycin-resistant Enterococci (VRE): Data on the activity of Cefpiramide against VRE is scarce and represents a significant knowledge gap.
Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae: Understanding the susceptibility of Cefpiramide to various ESBLs is critical to defining its potential role in treating infections caused by these organisms.
Table 1: In Vitro Activity of Cefpiramide Against Selected Bacterial Species
| Bacterial Species | Number of Isolates | MIC range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli | Not specified | Not specified | >128 | >128 |
| Klebsiella pneumoniae | Not specified | Not specified | 64 | >128 |
| Enterobacter cloacae | 51 | Not specified | >128 | >128 |
| Pseudomonas aeruginosa | Not specified | Not specified | 8 | 32 |
| Staphylococcus aureus (oxacillin-susceptible) | Not specified | Not specified | 1 | 2 |
Data compiled from a study on clinical isolates in China. drugbank.com
Integration of Omics Technologies in Cefpiramide Research (e.g., Proteomics, Metabolomics)
The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to gain deeper insights into the mechanisms of action and resistance to antibiotics. To date, there is a lack of specific proteomics or metabolomics studies focused on Cefpiramide. However, research on other cephalosporins provides a clear roadmap for future investigations.
Proteomics involves the large-scale study of proteins, their structures, and functions. In the context of Cefpiramide research, proteomics could be employed to:
Elucidate Mechanisms of Action: By comparing the proteomes of bacteria exposed to Cefpiramide with unexposed bacteria, researchers can identify changes in protein expression that reveal the drug's specific cellular targets and pathways it disrupts. A study on the novel cephalosporin cefiderocol utilized proteomics to understand its antibacterial mechanism against Escherichia coli, providing a model for similar research on Cefpiramide nih.gov.
Identify Resistance Mechanisms: Proteomic analysis of Cefpiramide-resistant bacterial strains can uncover the proteins responsible for resistance, such as efflux pumps, altered penicillin-binding proteins (PBPs), or drug-degrading enzymes.
Discover Biomarkers of Susceptibility: Identifying protein expression patterns that correlate with Cefpiramide susceptibility could lead to the development of rapid diagnostic tests to guide therapeutic decisions.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. In Cefpiramide research, metabolomics could be used to:
Understand Metabolic Responses to Drug Exposure: Analyzing the metabolic changes in bacteria upon exposure to Cefpiramide can provide a detailed picture of the cellular stress and metabolic pathways affected by the drug.
Identify Metabolic Biomarkers of Resistance: Alterations in metabolic pathways in resistant strains could serve as biomarkers for detecting resistance and may reveal novel targets for adjunct therapies.
Explore Drug-Host Interactions: Metabolomics can also be used to study the impact of Cefpiramide on the host's metabolism, providing insights into potential side effects and drug interactions.
The integration of proteomics and metabolomics with genomics and transcriptomics (multi-omics) would provide a comprehensive, systems-level understanding of Cefpiramide's interaction with bacteria and the host.
Advanced Delivery Systems for Cefpiramide
Conventional antibiotic administration can be associated with challenges such as poor bioavailability, rapid clearance, and systemic toxicity. Advanced drug delivery systems, such as nanoparticles and liposomes, offer promising solutions to overcome these limitations. While specific research on Cefpiramide-loaded delivery systems is limited, studies on other cephalosporins highlight the potential of these technologies.
Nanoparticles are submicron-sized particles that can encapsulate drugs, protecting them from degradation and enabling targeted delivery. The use of nanoparticles for antimicrobial drug delivery can enhance therapeutic effectiveness and minimize side effects ucsd.edu. For other cephalosporins, nanoparticle formulations have been shown to improve stability, solubility, and bioavailability researchgate.net. Future research on Cefpiramide could focus on:
Developing Cefpiramide-loaded polymeric or solid lipid nanoparticles.
Characterizing the physicochemical properties of these nanoparticles, including size, surface charge, and drug-loading efficiency.
Evaluating the in vitro and in vivo efficacy and safety of these nanoformulations.
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal encapsulation can increase the accumulation of an antibiotic at the site of infection, reduce toxicity, and protect the drug from degradation frontiersin.org. Studies on liposomal formulations of other cephalosporins, such as cefepime and ceftazidime (B193861), have demonstrated improved stability and enhanced antibacterial activity mdpi.comnih.gov. Research into Cefpiramide liposomes could explore:
The development of stable Cefpiramide-loaded liposomes with optimal lipid compositions.
The investigation of their efficacy against various bacterial strains, including those forming biofilms.
The potential for surface modification of liposomes to achieve targeted delivery to specific infection sites.
Table 2: Potential Characteristics of Cefpiramide-Loaded Nanoparticles
| Parameter | Potential Target Range | Rationale for Cefpiramide |
| Particle Size | 100-300 nm | To facilitate cellular uptake and penetration into infected tissues. |
| Surface Charge | Positive or Negative | A positive charge may enhance interaction with negatively charged bacterial membranes, while a negative charge could prolong circulation time. |
| Encapsulation Efficiency | >70% | To ensure a sufficient therapeutic dose is delivered. |
| Release Profile | Sustained Release | To maintain therapeutic concentrations over an extended period, reducing dosing frequency. |
Green Chemistry Approaches in Cefpiramide Synthesis and Production
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. This involves the use of environmentally benign solvents, renewable starting materials, and more efficient catalytic processes. While a specific patent for the synthesis of Cefpiramide sodium exists, a focus on green chemistry is not its primary feature google.com. However, broader trends in the synthesis of β-lactam antibiotics point towards more sustainable approaches.
Key areas for the application of green chemistry in Cefpiramide production include:
Enzymatic Synthesis: The use of enzymes as catalysts in the synthesis of cephalosporins can replace harsh chemical reagents, reduce energy consumption, and improve selectivity. The enzymatic synthesis of other cephalosporins, such as cephradine, has been successfully demonstrated and could be adapted for Cefpiramide nih.gov.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a core principle of green chemistry.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.
Continuous Manufacturing: Shifting from batch processing to continuous manufacturing can improve efficiency, reduce waste, and enhance product quality and consistency.
Sustainable Raw Materials: Investigating the use of renewable feedstocks for the synthesis of key intermediates in the Cefpiramide production pathway.
By integrating these green chemistry principles, the manufacturing process of Cefpiramide can be made more sustainable, cost-effective, and environmentally responsible nih.goveuropeanpharmaceuticalreview.com.
Q & A
Q. How can researchers validate the structural identity of cefpiramide using spectroscopic methods?
To confirm structural identity, employ nuclear magnetic resonance (NMR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy. For NMR, dissolve cefpiramide sodium in deuterated dimethyl sulfoxide (DMSO-d6) and analyze proton signals to verify key functional groups (e.g., tetrazole and hydroxyphenyl moieties). UV-Vis analysis in phosphate buffer (pH 7.0) should match reference spectra for absorption maxima. Cross-check results with USP reference standards to ensure alignment with established spectral profiles .
Q. What methodology ensures accurate quantification of cefpiramide impurities like 5-mercapto-1-methyltetrazole?
Use high-performance liquid chromatography (HPLC) with a Phenomenex Luna C18 column (4.6 mm × 25 cm) and a mobile phase of pH 6.8 buffer, acetonitrile, tetrahydrofuran, and n-ethanol (900:20:60:20). Pre-treat sodium 5-mercapto-1-methyltetrazole with N-ethylmaleimide to sharpen Karl Fischer titration endpoints for water content analysis. Validate system suitability with resolution ≥5 between cefpiramide and its lactone derivative, and ensure capacity factors remain within 2–5 .
Q. How should researchers determine the purity of cefpiramide in pharmaceutical formulations?
Prepare a test solution by dissolving cefpiramide in mobile phase and compare peak areas against a USP reference standard using HPLC. Calculate purity using the formula:
where = standard concentration, = reference standard potency, = peak response ratios, and = sample weight. Ensure total impurities (including 5-mercapto-1-methyltetrazole) do not exceed 2.0% .
Advanced Research Questions
Q. How can discrepancies in cefpiramide solubility models be resolved?
Tang et al. (2017) reported inconsistencies in the Jouyban-Acree and modified Apelblat models for binary aqueous-ethanol systems. For example, substituting coefficients into Eq. 5 (from their study) yielded implausible solubility values (e.g., at ). To reconcile this, re-analyze coefficients with corrected symbolism (e.g., ensuring corresponds to terms, not ) and validate using independent datasets. Cross-check calculated vs. experimental mole fraction solubility at varying temperatures (e.g., 298.2 K) to identify coefficient errors .
Q. What strategies optimize chromatographic resolution for cefpiramide and its degradation products?
Column selection critically impacts resolution. A 25-cm Phenomenex Luna C18 column outperforms shorter columns (e.g., 15-cm YMC-Pack Pro C18) by improving peak separation. Adjust mobile phase composition to 880:40:40:40 (pH 6.8 buffer:acetonitrile:tetrahydrofuran:methanol) to achieve retention times of 7 min (cefpiramide) and 10 min (cefpiramide lactone). Validate robustness by testing column batches and monitoring tailing factors (0.95–1.4) .
Q. How can researchers design studies to investigate cefpiramide resistance in Gram-negative bacteria?
Use whole-genome sequencing (WGS) to identify resistance genes (e.g., extended-spectrum β-lactamases) in multidrug-resistant isolates. Pair WGS with phenotypic assays (e.g., broth microdilution) to correlate genotypic markers with minimum inhibitory concentrations (MICs). For example, resistance to cefpiramide in E. coli strains may involve mutations in penicillin-binding proteins or efflux pump upregulation. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. What thermodynamic parameters are critical for modeling cefpiramide dissolution in binary solvents?
Calculate apparent thermodynamic properties (, , ) using van’t Hoff plots of solubility vs. temperature. For aqueous-2-propanol mixtures, ensure entropy-enthalpy compensation analysis accounts for solvent-solvent interactions. Validate models using activity coefficients derived from the Wilson or NRTL equations to address non-ideality in solvent mixtures .
Methodological Frameworks for Research Design
Q. How can the PICO framework guide clinical studies on cefpiramide efficacy?
- Population : Patients with Gram-negative infections (e.g., Pseudomonas aeruginosa).
- Intervention : Cefpiramide dosing regimens (e.g., 1–2 g IV every 12 hours).
- Comparison : Standard therapies (e.g., ceftazidime).
- Outcome : Microbiological eradication rates and adverse event incidence. Use randomized controlled trials (RCTs) with stratified randomization to control for confounding variables (e.g., renal function) .
Q. What steps ensure reproducibility in cefpiramide solubility experiments?
- Primary data : Measure solubility in triplicate using gravimetric or UV-Vis methods.
- Secondary data : Cross-reference with published datasets (e.g., Tang et al., 2017).
- Documentation : Provide detailed equations, coefficient values, and solvent purity levels. Publish raw data in supplementary materials to enable independent validation .
Tables for Key Data
Table 1. System Suitability Criteria for Cefpiramide HPLC Analysis
| Parameter | Requirement | Reference |
|---|---|---|
| Resolution | ≥5 (cefpiramide vs. lactone) | |
| Tailing Factor | 0.95–1.4 | |
| Capacity Factor (k) | 2–5 | |
| RSD for Repeatability | ≤2.0% |
Table 2. Common Errors in Solubility Modeling of Cefpiramide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
